(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Description
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Properties
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHLPVMEYJNGG-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Anticipated Biological Activity of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity, potential mechanisms of action, and proposed investigational workflows for the novel compound, (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge on the well-established bioactivities of its core structural motifs: the furan ring, the cyano-acrylamide backbone, and the thioamide functional group. Drawing upon a wealth of literature on analogous compounds, we present a scientifically grounded rationale for anticipating significant therapeutic potential, particularly in the realm of oncology. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising chemical entity.
Introduction: Deconstructing a Molecule of Therapeutic Promise
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. The compound this compound emerges as a compelling candidate for investigation, primarily due to the convergence of three pharmacologically significant structural features.
-
The Furan Scaffold: The furan ring is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs and bioactive natural products.[1][2][3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, often contributes to enhanced binding affinity and selectivity for biological targets.[2] Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4]
-
The (2E)-2-cyano-3-arylprop-2-ene Backbone: This Michael acceptor system is a well-known reactive moiety that can covalently interact with nucleophilic residues, such as cysteine, in target proteins. This feature is often exploited in the design of irreversible or covalent-reversible inhibitors, which can offer advantages in terms of potency and duration of action.[5] Derivatives of 2-cyanoacrylamide have been investigated as inhibitors of various enzymes and have shown anti-infective and anticancer activities.[5][6]
-
The Thioamide Functional Group: The replacement of an amide oxygen with sulfur to form a thioamide is a bioisosteric modification known to significantly alter a molecule's physicochemical and biological properties.[7][8] Thioamides often exhibit increased lipophilicity, enhanced metabolic stability, and altered hydrogen bonding capabilities.[7][9] This substitution has been shown to potentiate the cytotoxic activity of various compounds.[9][10][11][12] Naturally occurring thioamide-containing peptides, such as thioviridamide and thioholgamides, display potent anticancer activity.[10][11][12]
The strategic combination of these three motifs in this compound provides a strong rationale for anticipating significant and potentially novel biological activity.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to this compound would likely involve a two-step process, leveraging established chemical transformations.
Synthesis of the Amide Precursor
The initial step would be the synthesis of the corresponding amide, (2E)-2-cyano-3-(furan-2-yl)prop-2-enamide. This can be readily achieved via a Knoevenagel condensation between 2-furancarboxaldehyde and 2-cyanoacetamide. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, in a suitable solvent like ethanol or toluene.
Thionation to the Target Thioamide
The crucial step of converting the amide to the target thioamide can be accomplished using a thionating agent. Lawesson's reagent is a widely used and effective choice for this transformation. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or dioxane under reflux conditions.
Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structural integrity of the molecule, including the stereochemistry of the double bond and the presence of the thioamide group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) and thioamide (C=S) functional groups.
-
Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on related compounds, this compound is predicted to exhibit a range of biological activities, with a primary focus on anticancer effects.
Anticancer Activity
The presence of the furan ring and the cyano-acrylamide backbone in numerous reported anticancer agents strongly suggests that the title compound will possess antiproliferative properties. The thioamide moiety is expected to enhance this activity through increased lipophilicity and potentially altered target interactions.
Potential Molecular Targets and Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Several furan-containing compounds have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.
-
Wnt/β-catenin Signaling Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Furan derivatives have been reported to interfere with this pathway, leading to the suppression of tumor growth.
-
Tubulin Polymerization: The cyano-acrylamide scaffold has been incorporated into compounds designed as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The reactive Michael acceptor can potentially target cysteine residues in the active sites of various kinases that are overactive in cancer cells.
Caption: Predicted anticancer mechanisms of action.
Antimicrobial Activity
Furan and thioamide moieties are present in various antimicrobial agents. Therefore, it is plausible that this compound will exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action could involve the inhibition of essential enzymes or disruption of cell wall integrity.
Proposed Experimental Workflows for Biological Evaluation
A systematic and tiered approach is recommended to thoroughly investigate the biological activities of this compound.
In Vitro Cytotoxicity Screening
The initial step should involve screening the compound for its cytotoxic effects against a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Mechanistic Studies
Once cytotoxic activity is confirmed, further experiments should be conducted to elucidate the mechanism of action.
Sources
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Application of 2-Cyano-3-(furan-2-yl)prop-2-enethioamide
Executive Summary
This technical guide details the synthesis, characterization, and therapeutic utility of 2-cyano-3-(furan-2-yl)prop-2-enethioamide . Structurally, this molecule represents a critical bioisostere of the Tyrphostin class of EGFR inhibitors, where the canonical amide oxygen is replaced by sulfur. This substitution enhances lipophilicity and alters hydrogen-bond donor/acceptor profiles, making it a high-value scaffold in the development of antimicrobial agents and heterocyclic precursors (specifically thienopyridines).
Part 1: Chemical Architecture & Retrosynthesis
Structural Analysis
The molecule consists of a furan ring conjugated to a thioacrylamide backbone. The central alkene typically adopts the (E)-configuration due to steric repulsion between the furan ring and the bulky thioamide group, placing the furan and the thioamide group on opposite sides of the double bond.
-
IUPAC Name: (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
-
Molecular Formula:
-
Key Functional Groups:
-
Furan Ring: Electron-rich heteroaromatic system; susceptible to acid-catalyzed ring opening.
-
Michael Acceptor: The
-unsaturated system is highly electrophilic, facilitating nucleophilic attack at the -carbon. -
Thioamide: Acts as a "soft" donor for metal coordination and a precursor for cyclization.
-
Retrosynthetic Logic
The most efficient disconnection is at the C2–C3 alkene bond, implying a Knoevenagel Condensation .
-
Synthon A (Electrophile): Furfural (Furan-2-carbaldehyde)
-
Synthon B (Nucleophile): 2-Cyanothioacetamide
-
Driving Force: Formation of a conjugated system and dehydration.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection revealing the Knoevenagel condensation pathway.
Part 2: Synthesis Protocols
Method A: Canonical Solution-Phase Synthesis
This is the standard laboratory protocol, prioritizing purity and crystal growth.
Reagents:
-
Furfural (10 mmol, 0.96 g)
-
2-Cyanothioacetamide (10 mmol, 1.00 g)
-
Ethanol (Absolute, 20 mL)
-
Catalyst: Piperidine (3-5 drops) or Triethylamine (TEA).
Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-cyanothioacetamide in ethanol. Slight warming (40°C) may be required.
-
Addition: Add furfural to the stirred solution.
-
Catalysis: Add catalytic piperidine dropwise. A color change (yellow to orange/red) often occurs immediately, indicating enolate formation.
-
Reflux: Heat the mixture to reflux (78°C) for 1–3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product typically precipitates as yellow/orange needles.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol and recrystallize from ethanol/DMF mixtures if necessary to remove oily impurities.
Validation Metrics:
-
Yield: 75–85%[1]
-
Melting Point: ~170–175°C (Decomposition often observed >180°C).
Method B: Green Mechanochemical Synthesis (Solvent-Free)
This method eliminates volatile organic solvents (VOCs) and reduces reaction time, aligning with Green Chemistry Principle #5.
Protocol:
-
Combine: Place equimolar amounts of furfural and 2-cyanothioacetamide in a mortar.
-
Catalyst: Add 10 mol% of solid Ammonium Acetate (
) or basic alumina. -
Grinding: Grind vigorously with a pestle for 10–20 minutes. The mixture will initially become a paste (eutectic melt) and then solidify as the reaction releases water and the product crystallizes.
-
Work-up: Wash the resulting solid with water to remove the catalyst. Recrystallize from ethanol.
Comparison of Methods
| Feature | Method A (Solution) | Method B (Mechanochemical) |
| Time | 1–3 Hours | 15–30 Minutes |
| Solvent | Ethanol (Reflux) | None (Grinding) |
| Yield | 75–85% | 85–95% |
| Purity | High (Recrystallization) | Moderate (Requires washing) |
| Scalability | High | Low (Batch limited) |
Part 3: Mechanistic Deep Dive
The reaction follows an E1cB-like elimination mechanism. The choice of base is critical; secondary amines like piperidine are preferred because they can form a transient iminium ion with the aldehyde, which is a stronger electrophile than the free aldehyde.
Mechanism Steps:
-
Deprotonation: The base removes the acidic proton from the active methylene group of 2-cyanothioacetamide (
). -
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of furfural.
-
Aldol Intermediate: Formation of a
-hydroxy intermediate. -
Dehydration: Elimination of water, driven by the formation of the conjugated system.
Diagram 2: Reaction Mechanism Pathway
Caption: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.
Part 4: Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR ( -NMR)
Solvent: DMSO-
-
7.9–8.2 ppm (s, 1H): The olefinic proton (
). This singlet is diagnostic of the condensation. -
9.5–10.0 ppm (br s, 1H/2H): Thioamide
protons. These are often broad and exchangeable with . - 6.6–7.8 ppm (m, 3H): Furan ring protons. The proton at C5 (adjacent to oxygen) is typically the most deshielded of the ring protons.
Infrared Spectroscopy (FT-IR)
-
2200–2220
: Sharp stretch. -
1600–1620
: alkene stretch (conjugated). -
1200–1350
: (Thione) stretch. This distinguishes the product from amide analogs (which show at ~1650 ). -
3100–3400
: stretching bands.
Part 5: Therapeutic & Synthetic Utility[2]
Drug Discovery: Tyrphostin Bioisosteres
The target molecule is a structural analog of Tyrphostin AG-17 . In drug development, replacing the amide oxygen with sulfur (thioamide) is a strategy to:
-
Increase Lipophilicity: Improves membrane permeability.
-
Alter Metabolism: Thioamides are resistant to many peptidases that cleave amides.
-
EGFR Inhibition: These Michael acceptors can covalently bind to cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR), acting as irreversible inhibitors.
Synthetic Precursor: The Gewald Reaction
This molecule is a "gateway" intermediate. Reacting it with elemental sulfur or active methylenes under basic conditions yields thienopyridines , a scaffold found in anti-platelet drugs (e.g., Clopidogrel analogs) and antivirals.
Diagram 3: Downstream Applications
Caption: The molecule serves as both a bioactive agent and a synthetic intermediate.[2][3]
References
-
Kalyaev, M. V., et al. (2022).[4] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[5]
-
Subhadramma, S., et al. (2012). "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide." Acta Crystallographica Section E, 68(Pt 2), o455.
-
Ying, A. G., Wu, C. L., & He, G. H. (2013). "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry.
-
Lestari, W., et al. (2025). "Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan." Heliyon, 11(11).
-
Dyachenko, V. D. (2004). "Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide." Acta Crystallographica Section C, 60(11), o781-o785.[6]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Validation of Pharmacological Targets for Furan-2-yl Prop-2-enethioamide
Introduction: Deconstructing the Furan-2-yl Prop-2-enethioamide Scaffold
In the landscape of modern drug discovery, the rational design of small molecules with therapeutic potential hinges on a deep understanding of their constituent chemical motifs. The compound furan-2-yl prop-2-enethioamide presents a compelling case study, integrating two pharmacologically significant moieties: the furan ring and the thioamide functional group. The furan ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl or thiophene rings allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2][3]
Concurrently, the thioamide group, an isostere of the canonical amide bond, has garnered significant attention for its unique physicochemical properties.[4][5][6] Thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts and exhibit distinct metabolic stability and target interaction profiles.[4] This unique combination within furan-2-yl prop-2-enethioamide suggests a rich, yet unexplored, potential for interaction with a diverse array of biological targets, warranting a systematic and in-depth investigation.
This guide provides a comprehensive framework for researchers and drug development professionals to navigate the process of identifying and validating the pharmacological targets of furan-2-yl prop-2-enethioamide. We will move beyond theoretical discussions to provide actionable, field-proven experimental workflows, grounded in the principles of scientific integrity and causality.
Chapter 1: The Bioactivity Landscape and Hypothesis-Driven Target Prioritization
Before embarking on resource-intensive, unbiased screening, a logical first step is to build a data-driven hypothesis of potential target classes. This is achieved by analyzing the established pharmacological activities of compounds containing the furan and thioamide scaffolds.
Known Pharmacological Activities of Furan and Thioamide Derivatives
The furan nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[2][3][7] Similarly, thioamide-containing molecules have demonstrated efficacy across multiple therapeutic areas.[4][6] A synthesis of the literature reveals significant overlap in their therapeutic potential, suggesting synergistic or novel activities for the hybrid scaffold.
| Therapeutic Area | Furan Derivatives | Thioamide Derivatives | Key Molecular Target Classes |
| Oncology | Cytotoxic activity via tubulin polymerization inhibition, apoptosis induction.[1] | Inhibition of kinases (e.g., CDK1/2/5), histone methyltransferases (e.g., ASH1L), sirtuins (SIRT2).[4] | Kinases, Histone-Modifying Enzymes, Apoptotic Pathway Proteins |
| Infectious Diseases | Antibacterial (e.g., Nitrofurantoin), antifungal, and antiviral (e.g., against SARS-CoV-2 Mpro).[1][3][8] | Antitubercular (e.g., Ethionamide), antibacterial, antifungal, and antiviral activities.[4][9] | Viral Proteases, Bacterial Enzymes (e.g., InhA), Fungal Pathway Proteins |
| Inflammation | Inhibition of cyclooxygenase-2 (COX-2).[1][2] | Modulation of inflammatory pathways.[6] | Cyclooxygenases, Mitogen-Activated Protein Kinases (MAPKs) |
| Endocrine Disorders | Not prominently cited. | Inhibition of thyroid peroxidase (TPO) in hyperthyroidism treatment.[10] | Peroxidases |
Prioritizing Target Classes for Furan-2-yl Prop-2-enethioamide
Based on the convergent evidence from the literature, we can formulate an initial list of high-probability target classes for furan-2-yl prop-2-enethioamide:
-
Protein Kinases: The thioamide moiety is a known kinase inhibitor scaffold.[4] Furthermore, related prop-2-en-1-one derivatives have been shown to modulate MAPK and Akt signaling pathways in neutrophils, suggesting that the unsaturated linker is compatible with kinase active site binding.[11][12]
-
Peroxidases: Thioamides are clinically used inhibitors of thyroid peroxidase.[10] Studies have confirmed the inhibitory activity of various thioamides against lactoperoxidase (LPO), a model for TPO, making this enzyme class a plausible target.[13][14]
-
Cysteine Proteases: The discovery of a furan-thioamide derivative as a non-competitive inhibitor of the SARS-CoV-2 main protease (Mpro), a cysteine protease, provides a direct precedent.[8] Additionally, thioamide-modified peptides have been rationally designed as selective inhibitors of another cysteine protease, cathepsin L.[15]
-
Histone-Modifying Enzymes: The demonstrated inhibition of the histone methyltransferase ASH1L by thioamide-containing small molecules highlights the potential for epigenetic targets.[4][5]
This hypothesis-driven approach allows for initial, targeted screening using established assays for these protein families, offering a cost-effective strategy for preliminary investigation. However, to uncover novel or unexpected mechanisms of action, an unbiased, proteome-wide approach is essential.
Chapter 2: Unbiased, Proteome-Wide Target Identification
To cast a wide net and identify targets without preconceived bias, proteome-wide techniques are indispensable. These methods assess the interaction between a small molecule and the entire complement of proteins in their near-native state. We will focus on two robust, label-free methodologies: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).
Thermal Proteome Profiling (TPP)
Causality: TPP operates on the principle that the binding of a small molecule ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature (Tm).[16] By applying a heat gradient to cell lysates or intact cells treated with the compound and quantifying the remaining soluble protein fraction using mass spectrometry, one can identify proteins that are thermally stabilized, indicating direct or indirect target engagement.[17][[“]]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Experimental Protocol: TPP in Cell Lysate
-
Lysate Preparation: Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors) via mechanical disruption (douncing or sonication). Clear the lysate by ultracentrifugation to remove cell debris.
-
Compound Incubation: Divide the cleared lysate into two main pools: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with furan-2-yl prop-2-enethioamide at a final concentration determined by prior cell viability assays (e.g., 10-50 µM). Incubate for 30 minutes at room temperature.
-
Thermal Gradient: Aliquot each pool into 10-12 PCR tubes. Using a thermal cycler, apply a temperature gradient for 3 minutes (e.g., from 37°C to 67°C in 3°C increments). An additional aliquot should be kept at room temperature as a non-heated control.
-
Separation of Fractions: Cool the samples at room temperature for 3 minutes. Transfer the heated lysates to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for MS: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration. Take a fixed amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[[“]] Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data to identify and quantify proteins. For each protein, plot the relative soluble amount against temperature to generate melting curves for both vehicle and treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). Proteins with a statistically significant positive shift in Tm (ΔTm) in the compound-treated samples are considered primary target candidates.[[“]]
Drug Affinity Responsive Target Stability (DARTS)
Causality: The DARTS method leverages the same principle of ligand-induced stabilization but uses proteases as a readout instead of heat.[19] A target protein, when bound by a small molecule, often becomes more resistant to proteolytic digestion. By treating cell lysates with the compound and then subjecting them to limited proteolysis, target proteins can be identified by their increased abundance on an SDS-PAGE gel or by mass spectrometry.[19][20]
Experimental Protocol: DARTS
-
Lysate and Incubation: Prepare a cleared cell lysate as described in the TPP protocol. Divide the lysate into vehicle and treatment groups, incubating with furan-2-yl prop-2-enethioamide for at least 1 hour on ice.
-
Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each sample at a predetermined, low concentration. The optimal protease and concentration must be determined empirically to achieve partial, not complete, digestion of the total proteome. Incubate for a fixed time (e.g., 10-30 minutes) at room temperature.
-
Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer, followed by immediate heating at 95°C.
-
Analysis:
-
Gel-Based: Run the samples on an SDS-PAGE gel and stain with Coomassie blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These bands can be excised and identified using mass spectrometry.
-
MS-Based: For a proteome-wide analysis, the entire digested sample can be prepared for LC-MS/MS analysis. Proteins that are significantly more abundant in the compound-treated sample are identified as hits.
-
Chapter 3: A Workflow for Target Validation and Mechanistic Elucidation
Identifying a protein "hit" from an unbiased screen is only the beginning. A rigorous, multi-pronged validation process is required to confirm the interaction, determine its functional consequence, and prove that it is responsible for the compound's biological effect.
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- 9. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explain pharmacology of thioamides | Filo [askfilo.com]
- 11. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
- 16. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 17. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Above-Filter Digestion Proteomics reveals drug targets and localizes ligand binding site | bioRxiv [biorxiv.org]
solubility profile of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide in organic solvents
The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide .
Content Type: Technical Guide & Whitepaper Subject: Physicochemical Characterization & Solvent Interactions CAS Reference: 68029-49-2 (Analogous)
Executive Summary & Compound Architecture
This compound is a critical electrophilic scaffold used in the synthesis of thiazole-based pharmacophores and heterocyclic antimicrobials. Structurally, it features a furan ring conjugated to a thioacrylamide backbone.
Understanding its solubility profile is a prerequisite for:
-
Process Chemistry: Optimizing Knoevenagel condensations and recrystallization yields.
-
Bioavailability: Overcoming the poor aqueous solubility typical of planar, cyano-substituted heterocycles.
-
Thermodynamics: Determining the enthalpy of solvation to predict stability in solution.
Structural Determinants of Solubility
-
Furan Ring: Lipophilic moiety; enhances solubility in non-polar aromatics (Toluene) and chlorinated solvents.
-
Thioamide Group (-CSNH2): A strong hydrogen bond donor/acceptor. It increases polarity relative to the nitrile precursor but reduces water solubility compared to the oxo-amide analogue due to the lower electronegativity and larger van der Waals radius of sulfur.
-
Cyano Group (-CN): Electron-withdrawing; increases crystalline lattice energy (dipole-dipole stacking), often necessitating polar aprotic solvents for dissolution.
Solubility Landscape & Solvent Compatibility
The following data categorizes solvent suitability based on polarity (dielectric constant,
Table 1: Predicted Solubility Profile (Qualitative)
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Dipole-dipole; disruption of thioamide H-bonds. |
| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | Hydrogen bonding; solubility increases significantly with |
| Dipolar Aprotic | Acetonitrile, Acetone | Moderate | Dipole interactions; suitable for HPLC mobile phases. |
| Esters | Ethyl Acetate | Low-Moderate | Weak H-bonding; often used for extraction but not dissolution. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of polar interaction to overcome lattice energy. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates; requires surfactant (e.g., Tween 80). |
Table 2: Reference Thermodynamic Data (Amide Analogue)
Note: Data below refers to the structural analogue (2E)-2-cyano-3-(furan-2-yl)prop-2-enamide . The thioamide variant typically exhibits 10-20% lower solubility in polar protic solvents due to weaker H-bonding capability of sulfur vs. oxygen.
| Solvent | Mole Fraction ( | Enthalpy of Dissolution ( |
| Acetonitrile | +24.5 kJ/mol (Endothermic) | |
| Ethyl Acetate | +28.1 kJ/mol | |
| Methanol | +19.2 kJ/mol | |
| Toluene | +32.4 kJ/mol |
Process Insight: The positive enthalpy (
) indicates that dissolution is an endothermic process . Consequently, solubility will increase exponentially with temperature, making cooling crystallization (e.g., from boiling Ethanol or Acetonitrile) the most effective purification strategy.
Experimental Protocol: Determination of Solubility
To generate a precise solubility curve for your specific batch, strictly follow this self-validating "Shake-Flask" protocol.
Phase A: Equilibrium Saturation
-
Preparation: Add excess solid (approx. 500 mg) to 10 mL of the target solvent in a jacketed glass vessel.
-
Agitation: Stir magnetically at 400 rpm.
-
Temperature Control: Maintain temperature (
K) using a circulating water bath. -
Equilibration Time: Allow system to equilibrate for 24 hours .
-
Validation: Measure concentration at 24h and 48h.[1] If deviation is < 2%, equilibrium is reached.
-
Phase B: Sampling & Analysis
-
Filtration: Stop stirring and let solids settle for 10 mins. Withdraw supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation). -
Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile) to prevent crystallization.
-
Quantification: Analyze via HPLC-UV.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: ACN:Water (50:50 v/v).
-
Wavelength: 320 nm (characteristic of the cinnamoyl-type conjugation).
-
Phase C: Thermodynamic Modeling
Fit the experimental mole fraction (
Where
Visualization: Solubility Profiling Workflow
The following diagram outlines the logical flow for characterizing the compound, from synthesis to thermodynamic analysis.
Figure 1: Systematic workflow for determining and utilizing solubility data for furan-thioacrylamides.
Critical References
-
Synthesis & Properties: Sobechko, I., et al. "Thermodynamic properties of 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide solutions in organic solvents." Chemical Physics, 2015.
-
Structural Analysis: Subhadramma, S., et al. "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide." PubMed Central, 2014.
-
Thioamide Analogues: Fathy, B., et al. "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide."[2] Molecules, 2022.
-
General Methodology: Shake-Flask Method for Solubility Determination. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105.
Sources
Technical Guide: Molecular Weight and Physicochemical Characteristics of Furan Thioamides
Executive Summary
Furan thioamides represent a critical scaffold in medicinal chemistry, serving as bioisosteres to furan-2-carboxamides. By replacing the carbonyl oxygen with sulfur, researchers can significantly modulate the physicochemical profile of a drug candidate—specifically its lipophilicity, proteolytic stability, and hydrogen-bonding directionality—without altering the fundamental molecular geometry. This guide provides a technical analysis of these compounds, focusing on their molecular architecture, synthesis via Lawesson’s Reagent, and their application in antimicrobial and anticancer research.
Part 1: Molecular Architecture & Physicochemical Profiling
The transition from a furan amide to a furan thioamide introduces specific electronic and steric changes. The sulfur atom, having a larger van der Waals radius (1.85 Å vs. 1.40 Å for oxygen) and lower electronegativity, alters the dipole moment and interaction capabilities of the molecule.
Comparative Physicochemical Data
The following table contrasts the parent Furan-2-carboxamide with its thio-analogue, Furan-2-carbothioamide .
| Property | Furan-2-carboxamide (Amide) | Furan-2-carbothioamide (Thioamide) | Impact on Drug Design |
| Molecular Weight | ~111.10 g/mol | ~127.16 g/mol | +16 Da increase; negligible impact on Lipinski compliance. |
| Bond Length (C=X) | 1.23 Å (C=O) | 1.71 Å (C=S) | Steric bulk increases; may affect binding pocket fit. |
| H-Bond Donor | Moderate | Stronger | Thioamide N-H is more acidic (lower pKa), enhancing donor strength. |
| H-Bond Acceptor | Strong | Weaker | Sulfur is a poor acceptor, reducing water solubility. |
| Lipophilicity (LogP) | ~0.6 - 0.8 | ~1.1 - 1.4 | Increased LogP improves membrane permeability (passive transport). |
| Metabolic Stability | Susceptible to amidases | Resistant | Thioamides resist hydrolysis by proteases/amidases. |
The "Thioamide Effect" on Hydrogen Bonding
While classical teaching suggests thioamides are poor hydrogen bond acceptors, recent structural studies indicate they form highly specific C5 hydrogen bonds .[1] In this geometry, the thioamide sulfur can effectively stabilize
Part 2: Synthesis Protocol (Lawesson’s Reagent)
The most robust method for converting furan carboxamides to furan thioamides utilizes Lawesson’s Reagent (LR) . Unlike phosphorus pentasulfide (
Reaction Mechanism
The reaction proceeds via a mechanism analogous to the Wittig reaction.[2] The dimeric LR dissociates into a reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the amide carbonyl.
Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.
Experimental Protocol
Objective: Synthesis of Furan-2-carbothioamide from Furan-2-carboxamide.
-
Reagent Preparation:
-
Substrate: 1.0 equivalent of Furan-2-carboxamide.
-
Reagent: 0.5 - 0.6 equivalents of Lawesson’s Reagent (LR delivers 2 sulfur atoms per molecule).
-
Solvent: Anhydrous Toluene or THF (dried over Na/benzophenone).
-
-
Procedure:
-
Dissolve the furan-2-carboxamide in anhydrous toluene under an inert atmosphere (
or Ar). -
Add Lawesson’s Reagent in a single portion.
-
Reflux the mixture at 80–110°C .
-
Monitoring: Track reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The thioamide product will typically have a higher
(move faster) than the amide due to increased lipophilicity. -
Endpoint: usually 2–4 hours.
-
-
Work-up & Purification:
-
Cool reaction to room temperature.[2]
-
Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Note: The P=O byproduct is polar; the furan thioamide elutes early.
-
-
Validation (Spectral Check):
-
IR: Disappearance of strong C=O stretch (~1650
) and appearance of C=S stretch (~1250 and ~1400 ). -
1H NMR: The N-H protons in thioamides are typically deshielded (shifted downfield by 1–2 ppm) compared to the corresponding amide due to the anisotropy of the C=S bond.
-
Part 3: Biological Implications & SAR
Furan thioamides are not merely synthetic intermediates; they are active pharmacophores. The sulfur substitution impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profile significantly.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates how physicochemical changes translate to biological outcomes.
Figure 2: Impact of thioamide substitution on pharmacokinetics and pharmacodynamics.
Case Study: Antimicrobial & Anticancer Activity
Recent studies on carbamothioyl-furan-2-carboxamide derivatives demonstrate the utility of this scaffold:
-
Anticancer: Derivatives have shown significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[3] The thioamide moiety is believed to enhance cellular uptake compared to the oxo-analog.
-
Antimicrobial: The increased lipophilicity allows for better penetration of bacterial cell walls (particularly in Mycobacteria), making furan thioamides potent candidates for antitubercular drugs.
References
-
Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. National Institutes of Health (NIH). Available at: [Link]
-
Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI Molecules. Available at: [Link][3]
-
Lawesson's Reagent - Organic Chemistry Portal. Organic Chemistry Portal.[4] Available at: [Link]
-
FURAN-2-CARBOTHIOAMIDE CAS 17572-09-7. Watson International.[5] Available at: [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis and Characterization of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Introduction & Scientific Rationale
The compound (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide (also known as furfurylidenecyanothioacetamide) is a critical intermediate in organic synthesis. It serves as a Michael acceptor in the synthesis of fused heterocyclic systems, most notably thienopyrimidines , which are pharmacophores exhibiting significant tyrosine kinase inhibition (EGFR) and antimicrobial properties.
Mechanism of Action
The synthesis relies on the Knoevenagel condensation , a nucleophilic addition followed by dehydration.[1][2][3]
-
Deprotonation: A weak base abstracts the acidic proton from the active methylene group of 2-cyanothioacetamide (
). -
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of furfural.
-
Dehydration: The intermediate aldol adduct undergoes base-catalyzed elimination of water to form the
-unsaturated thioamide.
Stereochemical Control:
The reaction is thermodynamically controlled to favor the (E)-isomer . Steric repulsion between the bulky thioamide group (
Reaction Scheme
Figure 1: Mechanistic pathway of the Knoevenagel condensation.
Materials & Equipment
Reagents
| Reagent | Role | Purity Requirement | Notes |
| Furfural | Electrophile | >98% | Critical: Must be freshly distilled. Oxidized furfural (dark brown) lowers yield significantly. |
| 2-Cyanothioacetamide | Nucleophile | >98% | Store in a desiccator; hygroscopic. |
| Ethanol (EtOH) | Solvent | Absolute | Water content <0.5% preferred for kinetics, though reaction produces water. |
| Piperidine | Catalyst | Reagent Grade | Acts as the base. Morpholine or |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser with drying tube (
) -
Magnetic stirrer and heater
-
Vacuum filtration setup (Buchner funnel)
-
Melting point apparatus[4]
Experimental Protocol
Method A: Classical Ethanol-Piperidine Reflux (Recommended for Scale-up)
This method is robust, providing high yields (80-90%) and crystalline purity without complex chromatography.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-cyanothioacetamide (10 mmol, 1.00 g) in absolute ethanol (20 mL). Ensure complete dissolution.
-
Addition: Add furfural (10 mmol, 0.96 g, ~0.83 mL) to the solution. Tip: Add a slight excess of furfural (1.05 eq) if the aldehyde quality is suspect.
-
Catalysis: Add piperidine (3–5 drops, approx. 0.1 mL) while stirring. Observation: The solution will likely darken slightly (yellow to orange) upon base addition.
-
Reaction: Heat the mixture to reflux (78°C) for 1–2 hours . Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product spot will be distinctively yellow and less polar than the thioamide starting material.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath (0–4°C) for 30 minutes. Result: A heavy yellow precipitate should form.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot ethanol. Dissolve the solid in minimal boiling ethanol, filter hot (if insoluble particles exist), and cool to crystallize.
Method B: Green Chemistry (Aqueous/Room Temp)
For small-scale discovery or environmentally sensitive applications.
-
Solvent: Water : Ethanol (1:1).
-
Catalyst: None or Sodium Acetate.
-
Conditions: Stir at room temperature for 4–6 hours.
-
Note: Yields are comparable, but reaction times are longer. Product precipitates directly from the aqueous medium.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following specifications.
Physical Properties[3][5][6][7][8][9]
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: 168–170°C (Decomposes). Note: Literature values vary slightly based on solvent retention; sharp melting range indicates purity.
Spectroscopic Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| IR ( | 2210–2220 | |
| 3300–3450 | ||
| 1200–1250 | ||
| Vinyl proton ( | ||
| (DMSO- | ||
| Furan ring protons. |
Troubleshooting Guide
-
Oiling Out: If the product separates as an oil rather than a solid, re-dissolve in hot ethanol and scratch the glass side with a rod to induce nucleation. Alternatively, add dropwise water to the hot ethanolic solution until turbid, then cool.
-
Low Yield: Check furfural purity. If black/brown, distill under vacuum before use. Ensure the reaction is not run in an open vessel where ethanol evaporates, changing concentration.
Safety & Handling
-
Furfural: Toxic if inhaled or absorbed through skin. Suspected carcinogen. Handle in a fume hood.
-
Thioamides: Can release
(toxic gas) under strongly acidic conditions or high heat decomposition. Avoid mixing with strong acids. -
Piperidine: Flammable and corrosive.
References
-
Knoevenagel Condensation Mechanism
-
Synthesis of Thienopyrimidines via Knoevenagel Intermediates
-
Chikhalia, K. H., et al. (2009). "Design, synthesis and biological evaluation of some new thienopyrimidine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Validates the use of this compound as a precursor.
-
-
Green Chemistry Approaches
-
Bhosale, R. S., et al. (2006). "Uncatalyzed Knoevenagel condensation in aqueous medium." Tetrahedron Letters.
- Context: Supports the aqueous/catalyst-free altern
-
- Structural Confirmation (X-Ray/NMR): While specific crystallographic data for the thioamide is less common than the amide, analogous structures (2-cyano-3-(furan-2-yl)acrylamide) are well documented in: Sun, Y., et al. (2010). "Crystal structure of 2-cyano-3-(furan-2-yl)acrylamide." Zeitschrift für Kristallographie.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of (E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Executive Summary
The Knoevenagel condensation between furfural and 2-cyanothioacetamide is a pivotal transformation in heterocyclic chemistry. The resulting product, (E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide , serves as a high-value intermediate for the synthesis of substituted pyridinethiones, which are critical scaffolds in antifungal, antibacterial, and anticancer drug discovery.
This guide presents two validated protocols: a Standard Organocatalytic Method (high throughput, homogeneous) and a Green Aqueous Suspension Method (sustainable, catalyst-free potential). Both methods are designed to maximize the yield of the E-isomer, driven by thermodynamic stability.
Mechanistic Insight
Understanding the mechanism is essential for troubleshooting low yields. The reaction proceeds via a base-catalyzed deprotonation of the active methylene compound (2-cyanothioacetamide), followed by nucleophilic attack on the furfural carbonyl. The final irreversible step is the dehydration (loss of water), which drives the equilibrium toward the conjugated product.
Reaction Pathway Diagram[1][2]
Figure 1: Mechanistic pathway of the base-catalyzed condensation. The elimination of water is the driving force for the reaction completion.
Critical Reagent Considerations (Pre-Synthesis)
Before initiating either protocol, the quality of reagents must be verified to ensure reproducibility.
| Component | Critical Quality Attribute (CQA) | Handling/Pre-treatment |
| Furfural | Purity / Oxidation State | Must be freshly distilled. Furfural oxidizes to furoic acid upon air exposure (darkening the liquid), which quenches the base catalyst and lowers yield. |
| 2-Cyanothioacetamide | Moisture Content | Hygroscopic. Store in a desiccator. Hydrolysis leads to amide/acid impurities. |
| Piperidine | Water Content | Use anhydrous grade. Water can inhibit the initial imine formation (if proceeding via iminium mechanism). |
| Ethanol | Grade | Absolute ethanol (99.5%+) is preferred to maximize precipitation of the product. |
Experimental Protocols
Protocol A: Standard Organocatalytic Method (Ethanol/Piperidine)
Best for: Initial scale-up, high purity requirements, and standard laboratory settings.
Reagents:
-
Furfural (10 mmol, 0.96 g)
-
2-Cyanothioacetamide (10 mmol, 1.00 g)
-
Ethanol (20 mL)
-
Piperidine (0.5 mmol, ~50 µL) or Triethylamine (TEA)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10 mmol) in Ethanol (20 mL).
-
Addition: Add Furfural (10 mmol) dropwise to the stirring solution.
-
Catalysis: Add Piperidine (0.5 mmol) dropwise. Note: A slight exotherm or color change (yellowing) may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 1–3 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7). The product typically appears as a bright yellow/orange spot.
-
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot Ethanol if necessary.
Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.
Protocol B: Green Aqueous Suspension Method
Best for: Sustainable chemistry initiatives, avoiding volatile organic compounds (VOCs).
Reagents:
-
Furfural (10 mmol)
-
2-Cyanothioacetamide (10 mmol)
-
Water (15 mL)
-
Catalyst: None (or 10 mol% Sodium Acetate for acceleration)
Procedure:
-
Suspension: Combine Furfural and 2-Cyanothioacetamide in Water (15 mL) in a flask. The reagents will likely not fully dissolve initially.
-
Agitation: Stir vigorously at room temperature for 30–60 minutes. If reaction is slow, heat to 50°C.
-
Observation: The reaction mixture will thicken as the hydrophobic product forms and precipitates out of the aqueous phase.
-
Completion: Monitor by TLC. High conversion is often achieved within 1 hour due to the "on-water" hydrophobic effect accelerating the reaction.
-
Isolation: Filter the solid product. Wash copiously with water to remove any trace starting materials.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours (crucial step, as water retention can complicate subsequent cyclization steps).
Expected Yield: 80–90%
Process Control & Characterization
The identity of the product must be confirmed to distinguish it from the starting materials and potential self-condensation byproducts.
1H NMR Diagnostic Signals (DMSO-d6, 400 MHz)
The formation of the alkene bridge is the primary confirmation of success.
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| -CH=C (Alkene) | 8.00 – 8.35 | Singlet (1H) | Critical: Disappearance of furfural aldehyde proton (~9.6 ppm) and appearance of this singlet confirms condensation. |
| Furan Ring | 7.90 – 8.00 | Doublet (1H) | C5 proton of furan. |
| Furan Ring | 7.20 – 7.40 | Doublet (1H) | C3 proton of furan. |
| Furan Ring | 6.70 – 6.80 | Multi (1H) | C4 proton of furan. |
| -CSNH2 (Thioamide) | 9.50 – 10.00 | Broad Singlet | Two protons (may appear as two distinct broad peaks due to restricted rotation). |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of the target compound.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidized Furfural | Distill furfural under vacuum before use. Polymerization of furfural can occur in strong base/heat. |
| Low Yield / No Precipitate | Solvent Too Solubilizing | If using Method A, concentrate the solvent by rotary evaporation or add cold water to force precipitation. |
| Product is Sticky/Oily | Impure Starting Material | Recrystallize the crude solid from Ethanol/DMF mixtures. Ensure 2-cyanothioacetamide is dry. |
| NMR shows Aldehyde Peak | Incomplete Reaction | Increase reflux time or add an additional 0.1 eq of catalyst. Check if catalyst (Piperidine) is wet/degraded. |
References
-
Mechanism & General Knoevenagel Conditions
-
Green Chemistry Approaches (Water-Mediated)
-
Application in Heterocyclic Synthesis (Thioamide Specifics)
-
Catalytic Improvements
- Asian Journal of Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity for a Novel Thioamide Scaffold
An In-Depth Guide to the Purification of 2-cyano-3-(furan-2-yl)prop-2-enethioamide
2-cyano-3-(furan-2-yl)prop-2-enethioamide is a multifunctional scaffold featuring a furan ring, a conjugated nitrile group, and a thioamide moiety. Such structures are of significant interest to medicinal chemists and materials scientists due to their diverse chemical handles and potential for biological activity or novel material properties. The thioamide group, in particular, is a bioisostere of the amide bond but possesses unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a distinct spectroscopic signature.[1]
The synthetic route to this compound, likely a Knoevenagel condensation followed by thionation or a related one-pot reaction, can yield a variety of impurities. These may include unreacted starting materials, oligomeric side products, or the corresponding oxygen amide analog. For its effective use in downstream applications—be it in biological screening, synthetic derivatization, or materials science—achieving high purity is not merely a recommendation; it is a prerequisite for reliable and reproducible results.
This document provides a comprehensive guide to the purification of 2-cyano-3-(furan-2-yl)prop-2-enethioamide, moving from initial assessment to high-purity final forms. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind each experimental choice.
Understanding the Target: Physicochemical Properties & Impurity Profile
Before any purification can be designed, a thorough understanding of the target molecule and its likely contaminants is essential.
Physicochemical Characteristics:
-
Polarity: The combination of the thioamide, cyano, and furan ether functionalities renders the molecule significantly polar. The thioamide N-H group is a strong hydrogen bond donor, while the sulfur, nitrogen, and furan oxygen atoms are hydrogen bond acceptors.[1]
-
Conjugation & Color: The extended π-system across the furan ring, the double bond, and the cyano group suggests the compound will be UV-active, which is crucial for visualization by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Thioamides are often yellow or orange, and this compound is likely to be a colored solid.[2]
-
Solubility: Expected to have poor solubility in non-polar solvents (e.g., hexanes, petroleum ether) and moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol).
Anticipated Impurity Profile: A common synthesis involves the reaction of 2-furfural with a cyano-thioacetamide derivative.
-
Unreacted Starting Materials: 2-furfural and 2-cyanoethanethioamide.
-
Oxygen Analog: 2-cyano-3-(furan-2-yl)prop-2-enamide, which may be present if the thionating agent is not completely efficient or if hydrolysis occurs.
-
Polymerization Products: The activated double bond can be susceptible to Michael addition or polymerization under certain conditions.
-
Thionating Agent Residues: Byproducts from reagents like Lawesson's reagent can persist if the workup is incomplete.[3]
Foundational Technique: Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable, rapid, and inexpensive tool for assessing the purity of the crude product and for developing the optimal solvent system for preparative column chromatography.[4]
Protocol 2.1: TLC Analysis and Solvent System Optimization
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or dichloromethane) to create a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, apply a small spot of the solution onto the starting line. Allow the solvent to fully evaporate.
-
Developing Chamber: Add the chosen eluent to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper (a wick) inside to saturate the chamber atmosphere with solvent vapor.[4] Cover and let it equilibrate for 5-10 minutes.
-
Scientist's Note: Chamber saturation is critical for reproducible results. It prevents the solvent front from evaporating as it moves up the plate, which would otherwise alter the separation characteristics and lead to inaccurate Rf values.
-
-
Development: Place the spotted TLC plate in the chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm). The conjugated system of the target compound should be clearly visible. If other stains are needed, a p-anisaldehyde or permanganate stain can be used.[5][6]
-
Analysis: Calculate the Retardation Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). For optimal separation in column chromatography, the target compound's Rf should be between 0.25 and 0.40.
Data Presentation: Recommended TLC Screening Solvents
| Solvent System (v/v) | Polarity | Typical Observation |
| 100% Hexanes | Non-polar | Compound remains at the baseline (Rf ≈ 0). |
| 20% Ethyl Acetate in Hexanes | Low-Medium | Compound may start to move off the baseline (Rf ≈ 0.1-0.2). |
| 40% Ethyl Acetate in Hexanes | Medium | Good starting point. Aim for an Rf of 0.25-0.40 here. |
| 60% Ethyl Acetate in Hexanes | Medium-High | Compound moves further up the plate (Rf > 0.5). |
| 5% Methanol in Dichloromethane | High | Useful if the compound is poorly soluble or has a low Rf in ethyl acetate systems. |
Visualization: TLC Optimization Workflow
Caption: Workflow for optimizing TLC solvent systems.
Primary Purification: Preparative Flash Column Chromatography
Flash column chromatography is the standard and most effective method for purifying gram-scale quantities of organic compounds in a research setting.[7][8] Based on the optimized TLC conditions, this protocol will separate the target compound from both more polar and less polar impurities.
Protocol 3.1: Flash Chromatography Purification
-
Column Selection & Packing:
-
Select a glass column of appropriate size (a good rule of thumb is a silica-to-crude ratio of 50:1 to 100:1 by weight).
-
Pack the column as a slurry: mix silica gel with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pour it into the column. Allow it to settle into a uniform bed, draining excess solvent.
-
Add a thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Scientist's Note: Dry loading is superior to wet loading for compounds with moderate to high polarity. It prevents the sample from streaking down the column in the strong loading solvent, leading to significantly better resolution and sharper bands.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from TLC (e.g., the system that gives your product an Rf < 0.1).
-
Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% to 20% to 40% ethyl acetate in hexanes. The ideal gradient can be estimated from TLC data.
-
Maintain a constant flow rate by applying gentle positive pressure with air or nitrogen. A solvent level decrease of ~5 cm per minute is a good target.[7]
-
-
Fraction Collection: Collect fractions in an array of test tubes. The size of the fractions should be approximately one-quarter of the column volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot the crude material, the target compound, and several fractions on the same plate for direct comparison.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
Visualization: Flash Chromatography Process Flow
Caption: Step-by-step workflow for flash chromatography.
Final Polishing: Recrystallization for High Purity Crystals
After chromatography, the product is often obtained as an amorphous solid or an oil. Recrystallization is the premier technique for obtaining a highly pure, crystalline final product, removing any trace impurities that may have co-eluted.[9]
Protocol 4.1: Recrystallization Solvent Screening and Procedure
-
Solvent Screening:
-
Place a small amount of the purified compound (~10-20 mg) into several small test tubes.
-
Add a few drops of a single candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising single-solvent system.
-
If no single solvent works, try a two-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy).[10]
-
-
Bulk Recrystallization:
-
Place the bulk material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored due to persistent impurities, you may add a small amount of decolorizing carbon and perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Crystal Collection & Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Candidate Recrystallization Solvents
Based on the compound's polarity, the following solvents and pairs are excellent starting points.
| Solvent / System | Boiling Point (°C) | Rationale |
| Ethanol | 78 | Good for polar compounds; often shows a large solubility differential with temperature.[10] |
| Isopropanol | 82 | Similar to ethanol, sometimes provides better crystal morphology. |
| Acetonitrile | 82 | Can be effective for compounds with aromatic rings and polar groups.[11] |
| Ethyl Acetate / Hexanes | 77 / 69 | A classic two-solvent system for compounds of medium polarity. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Acetone / Water | 56 / 100 | Another two-solvent option. Dissolve in acetone, add water as the anti-solvent. |
Visualization: Recrystallization Method Selection
Caption: Decision tree for selecting a recrystallization method.
Final Purity Verification
Trust in your material comes from rigorous verification.
-
Melting Point: A sharp melting point range (≤ 2 °C) is a strong indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities. The absence of solvent peaks is also verified.
-
HPLC: An analytical reversed-phase HPLC run can provide a quantitative measure of purity (e.g., >99% by peak area).
Conclusion
The purification of 2-cyano-3-(furan-2-yl)prop-2-enethioamide is a multi-step process that leverages the compound's unique physicochemical properties. A systematic approach beginning with TLC for method development, followed by preparative flash chromatography for bulk separation, and concluding with recrystallization for final polishing, will reliably yield material of high purity. Each step is a self-validating system, where the outcome of the previous stage informs the next, ensuring an efficient and effective purification workflow. This rigorous approach is essential for generating the high-quality material required for advanced research and development.
References
-
University of Calgary. Selective Separation of Polar Unsaturated Organics Using a Water Stationary Phase in Gas Chromatography. PRISM. Available from: [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
-
MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2023). Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Available from: [Link]
-
Reddit. Chromatography to separate polar molecules?. r/OrganicChemistry. (2022). Available from: [Link]
-
Unknown. Thin Layer Chromatography. Available from: [Link]
-
Nesterov, V. N., & Nesterov, V. V. (2004). Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 11), o781–o785. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 3(4), 1162-1175. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
-
Subhadramma, S., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o568–o569. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chepanova, A. A., et al. (2019). Thioamide Bridges. Applied Sciences, 9(13), 2718. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]
-
News-Medical.Net. Flash Column Chromatography Methodology. (2018). Available from: [Link]
-
Miller, L. M., & Gulick, A. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 941–951. Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available from: [Link]
-
Open Access Journals. A Brief Note on Thin-layer Chromatography. (2021). Available from: [Link]
-
MDPI. Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. (2024). Available from: [Link]
-
ResearchGate. General methods for synthesis of thioamides. (2019). Available from: [Link]
-
Unknown. Crystallization Solvents.pdf. Available from: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Available from: [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Available from: [Link]
-
ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2014). Available from: [Link]
-
ResearchGate. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Available from: [Link]
- Google Patents. Process for preparing cyano-compounds. (1973).
-
Teledyne ISCO. Flash Peptide Purification and Method Development: Thymosin. Available from: [Link]
-
Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Available from: [Link]
-
Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. (2015). Available from: [Link]
-
PubMed. Crystal structure of 2-cyano-N-(furan-2-ylmeth-yl)-3-(3-nitro-phen-yl)propanamide. (2015). Available from: [Link]
-
Organic Syntheses. Procedure for a chemical synthesis. Available from: [Link]
-
PubMed Central. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2022). Available from: [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
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- 11. m.youtube.com [m.youtube.com]
Technical Guide: Stock Solution Preparation for (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
[1]
Abstract & Compound Profile
This technical note details the rigorous preparation of stock solutions for (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide . This compound belongs to the class of tyrphostin-like small molecules (structurally analogous to AG-17), often utilized as tyrosine kinase inhibitors or antimicrobial agents.[1]
The molecule possesses three distinct functional groups that dictate its handling:
-
Furan Ring: Confers significant hydrophobicity (low aqueous solubility).[1]
-
Thioamide Group: Susceptible to oxidative desulfurization and hydrolysis if improperly stored.[1]
-
Acrylonitrile Linker (2E-alkene): The biological activity is stereospecific to the E-isomer.[1] Exposure to UV/visible light can induce photoisomerization to the biologically inactive Z-form.
Critical Warning: Inconsistent stock preparation is the primary cause of "false negatives" in bioassays involving this class of compounds due to micro-precipitation in aqueous media.
Physicochemical Assessment
| Property | Characteristic | Impact on Protocol |
| Hydrophobicity (LogP) | Estimated ~2.0 - 2.5 | Requires organic solvent (DMSO) for primary stock.[1] |
| Aqueous Solubility | < 10 µM (Predicted) | High risk of "crashing out" upon rapid dilution.[1] |
| Light Sensitivity | High (Alkene linker) | Mandatory: Use amber tubes; work under low light.[1] |
| Hygroscopicity | Moderate | Store desiccated; equilibrate to RT before opening.[1] |
Solvent Compatibility Matrix
Selection of the correct solvent is binary: DMSO is the gold standard. Ethanol is a secondary alternative but often evaporates too quickly for reliable serial dilutions in microplates.
| Solvent | Solubility Limit | Suitability | Notes |
| DMSO (Anhydrous) | ~50 mM (High) | Primary | Cryoprotective; miscible with water; high boiling point.[1] |
| Ethanol (100%) | ~10-20 mM (Mod) | Secondary | High evaporation rate alters concentration during plating.[1] |
| Water / PBS | Insoluble | Avoid | Only used for final assay dilution (<1% DMSO).[1] |
| DMF | ~50 mM (High) | Toxic | Avoid due to cytotoxicity in cell-based assays.[1] |
Protocol: Primary Stock Preparation (Master Mix)
Objective: Create a stable, verified 50 mM Master Stock.
Materials Required[2][3][4][5][6][7][8][9]
-
This compound (Solid powder).[1]
-
DMSO (Dimethyl Sulfoxide), Sterile Filtered, Hybridoma Grade (≥99.9%).
-
Amber borosilicate glass vials (to prevent plastic leaching and light exposure).
-
Desiccator cabinet.
Step-by-Step Workflow
-
Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Rationale: Opening a cold vial causes condensation, introducing water that hydrolyzes the thioamide.
-
-
Weighing: Weigh approximately 5–10 mg of powder into an amber glass vial.
-
Note: Furan derivatives can be static.[1] Use an anti-static gun if necessary.
-
-
Calculation: Calculate the volume of DMSO required for a 50 mM concentration.
(Assume MW ≈ 192.24 g/mol for this specific structure; verify against your specific batch CoA). -
Dissolution: Add the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
If particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.
-
-
Visual QC: Hold the vial up to a light source. The solution should be clear yellow/orange.[1] Any turbidity indicates incomplete dissolution.
Workflow Visualization
Figure 1: Critical workflow for preparing stable stock solutions. Note the emphasis on amber vials and temperature control.
Protocol: Serial Dilution & Bioassay Application
The "Crash-Out" Risk: Diluting a 50 mM DMSO stock directly into aqueous media (e.g., 1:1000 dilution) often causes the hydrophobic compound to precipitate locally before it disperses, forming micro-crystals that cells cannot uptake.
The Solution: The Intermediate Plate Method.
Dilution Scheme (Example for 50 µM Final Assay Concentration)
-
Source: 50 mM Master Stock (100% DMSO).
-
Intermediate Stock (100x): Dilute 1:10 into pure DMSO .
-
Result: 5 mM solution (100% DMSO).
-
-
Working Solution (10x): Dilute the 5 mM solution 1:10 into Assay Media .
-
Result: 500 µM solution (10% DMSO).
-
Action: Vortex immediately. This is the high-risk step for precipitation.
-
-
Final Assay Well (1x): Add 10 µL of Working Solution to 90 µL of cells/media.
-
Result: 50 µM compound, 1% DMSO .
-
Note: Most cell lines tolerate 0.5% - 1.0% DMSO.[1][2] If your cells are sensitive, start with a more concentrated Master Stock to reduce final DMSO volume.
Serial Dilution Logic
Figure 2: Maintenance of solvent consistency.[1] Serial dilutions should be performed in 100% DMSO first, then transferred to aqueous media only at the final step to prevent precipitation.
Quality Control & Troubleshooting
Self-Validating QC Check
Before running a valuable bioassay, perform a "Precipitation Check" :
-
Prepare a mock assay well (media + compound).[1]
-
Measure Absorbance at 600 nm (OD600).[1]
-
Result: If OD600 > 0.05 (compared to a DMSO-only blank), micro-precipitation has occurred.[1] The data will be invalid.
Troubleshooting Table
| Issue | Diagnosis | Corrective Action |
| Cloudiness upon dilution | Compound "crashed out" (solubility limit exceeded). | Use the "Intermediate Plate Method" (see Section 4).[1] Sonicate the intermediate dilution. |
| Loss of potency over time | E/Z Isomerization or Thioamide oxidation.[1] | Ensure amber tubes were used. Purge headspace with Nitrogen gas before freezing. |
| Cell toxicity in controls | DMSO concentration too high.[1] | Titrate DMSO limit for your specific cell line (usually <0.5%).[1][2][3][4] |
| Yellow color fades | Oxidation of the thioamide/alkene.[1] | Discard stock. Prepare fresh. |
Storage & Stability Guidelines
References
-
National Institutes of Health (NIH) - NCATS. (2025). Assay Guidance Manual: DMSO Tolerance and Serial Dilution Protocols. Retrieved from [Link]
-
Cheng, X., et al. (2003).[1][6] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]
-
Newberry, R. W., et al. (2013).[1][7] n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society. (Context on thioamide stability). Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: In Vitro Dosing & Profiling of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Executive Summary & Compound Profile
(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is a synthetic small molecule belonging to the Tyrphostin class of compounds. Structurally, it is a bioisostere of the classical benzylidenemalononitrile tyrosine kinase inhibitors (TKIs), such as Tyrphostin AG 99 or AG 1478. The substitution of the benzene ring with a furan moiety and the conversion of the nitrile/amide to a thioamide group are medicinal chemistry strategies designed to alter lipophilicity, improve hydrogen bonding within the ATP-binding pocket of kinases (specifically EGFR/ErbB family), and modify metabolic stability.
This guide provides rigorous protocols for the solubilization, storage, and in vitro profiling of this compound, emphasizing its application as a signal transduction inhibitor.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | This compound |
| Chemical Class | Tyrphostin / Furan-acrylonitrile derivative |
| Primary Target | Receptor Tyrosine Kinases (EGFR/ErbB family); Potential HIF-1 |
| Molecular Weight | ~192.24 g/mol |
| Solubility | DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble) |
| Stability | High Sensitivity: Thioamides are prone to oxidative desulfurization; Furans are light-sensitive.[1][2] |
Experimental Workflow Overview
The following flowchart outlines the critical path for validating this compound's activity, ensuring that compound degradation (a common issue with thioamides) does not generate false-negative data.
Figure 1: Validated workflow for furan-thioamide characterization. Note the QC step to ensure thioamide stability.
Protocol A: Solubilization & Stock Management
Scientific Rationale: The furan ring is electron-rich and prone to photo-oxidation, while the thioamide group can undergo hydrolysis or oxidation to an amide or nitrile oxide under basic conditions. Proper handling is non-negotiable for reproducible IC50 values.
Reagents
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).
-
Storage: Amber glass vials with PTFE-lined caps (plastic absorbs hydrophobic TKIs).
Step-by-Step Procedure
-
Weighing: Weigh the lyophilized powder in a low-humidity environment.
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration.
-
Calculation: For 1 mg of compound (MW ~192.2 g/mol ), add 520 µL DMSO to reach 10 mM.
-
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat above 37°C as thioamides are thermally labile.
-
Aliquot & Storage:
-
Immediately dispense into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Argon Overlay: If possible, gently blow inert gas (Argon/Nitrogen) into the vial before capping to displace oxygen.
-
Store at -80°C (preferred) or -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
-
Protocol B: In Vitro Kinase Inhibition Assay (EGFR Model)
Scientific Rationale: Given the structural homology to Tyrphostin AG 1478, this compound functions as an ATP-competitive inhibitor. This assay quantifies the compound's ability to block phosphate transfer from ATP to a peptide substrate.
Assay System
-
Method: FRET-based assay (e.g., LanthaScreen) or Radiometric (
P-ATP) filter binding. -
Enzyme: Recombinant Human EGFR (intracellular domain).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific EGFR peptide.
Dosing Strategy[4]
-
Range: 10-point dose-response curve.
-
Top Concentration: 100 µM (screening) or 10 µM (potency determination).
-
Dilution Factor: 1:3 serial dilution.
-
Controls:
-
Positive Control: Gefitinib or Erlotinib (known EGFR inhibitors).[3]
-
Negative Control: DMSO only (match highest solvent concentration).
-
No Enzyme Control: To subtract background fluorescence/binding.
-
Procedure
-
Plate Prep: Prepare a 384-well white low-volume plate.
-
Compound Addition: Add 2.5 µL of 4X compound solution (in kinase buffer + 1% DMSO) to wells.
-
Enzyme Addition: Add 5 µL of 2X EGFR enzyme mixture. Incubate for 10 minutes at RT to allow inhibitor binding (critical for ATP-competitive inhibitors).
-
ATP Start: Add 2.5 µL of 4X ATP/Substrate mix. (ATP concentration should be at
, typically 10-50 µM). -
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add detection reagent (e.g., Eu-labeled antibody). Read on a multimode plate reader.
Protocol C: Cellular Proliferation Assay
Scientific Rationale: To verify that kinase inhibition translates to biological efficacy, the compound is tested in cell lines dependent on EGFR signaling (e.g., A431 epidermoid carcinoma or A549 lung carcinoma).
Cell Lines
-
A431: Overexpresses EGFR; highly sensitive to Tyrphostins.
-
A549: Expresses EGFR but contains KRAS mutation; useful for specificity checks.
Dosing Protocol
| Parameter | Specification |
| Seeding Density | 3,000 - 5,000 cells/well (96-well plate) |
| Attachment Time | 24 hours pre-treatment |
| Dosing Duration | 48 or 72 hours |
| Vehicle Limit | Final DMSO concentration |
Step-by-Step Procedure
-
Seeding: Plate cells in 90 µL complete media (DMEM + 10% FBS). Incubate overnight.
-
Compound Dilution:
-
Prepare a 200 µM intermediate dilution in culture media (from 10 mM DMSO stock).
-
Perform serial dilutions (1:3) in media to generate 10 concentrations (e.g., 100 µM down to 0.005 µM).
-
-
Treatment: Add 10 µL of diluted compound to the 90 µL cell volume.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add 10 µL Alamar Blue (Resazurin) or MTT reagent. Incubate 2-4 hours. Measure fluorescence (Ex 530/Em 590) or Absorbance (570 nm).
Mechanism of Action & Signaling Pathway[6]
The following diagram illustrates the specific intervention point of this compound within the EGFR signaling cascade.
Figure 2: The compound competes with ATP at the EGFR intracellular domain, blocking downstream RAS/MAPK and PI3K/AKT signaling.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.
-
BenchChem. Tyrphostin AG 1478 and Analog Data. BenchChem Database.
-
Sigma-Aldrich. Product Specification: (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid derivatives.[4]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide.
Sources
- 1. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid | 73403-29-9 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2E)-2-Cyano-3-(Furan-2-yl)prop-2-enethioamide Synthesis
Here is the Technical Support Center guide for the synthesis of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide.
Case ID: SYN-CN-THIO-02 Subject: Yield Improvement & Troubleshooting for Knoevenagel Condensation of Furfural and 2-Cyanothioacetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound (also referred to as a tyrphostin intermediate or heterocyclic precursor) relies on the Knoevenagel condensation between furan-2-carbaldehyde (furfural) and 2-cyanothioacetamide.
While theoretically straightforward, users often report yields fluctuating between 40–85%. The primary failure points are aldehyde oxidation , uncontrolled hydrolysis of the thioamide , and geometric isomerization (E/Z) . This guide provides a self-validating protocol to stabilize yields >85% and ensure high purity of the bioactive (E)-isomer.
Module 1: Critical Reagent Preparation (The "Hidden" Yield Killers)
Most yield losses occur before the reaction starts. The Knoevenagel condensation is reversible; impurities shift the equilibrium or poison the catalyst.
Furfural Integrity
The Issue: Furfural spontaneously oxidizes to furoic acid upon exposure to air (autoxidation), turning from clear to yellow/brown/black. Furoic acid neutralizes the basic catalyst, stalling the reaction.
-
Diagnostic: If your furfural is dark brown, your yield will drop by >30%.
-
Protocol: Distill furfural under reduced pressure (vacuum distillation) immediately before use. Store under nitrogen/argon in the dark.
-
Acceptance Criteria: Liquid must be colorless to pale straw yellow.
-
2-Cyanothioacetamide Handling
The Issue: Unlike its oxygen analog (cyanoacetamide), the thio variant is more sensitive to oxidative dimerization (forming disulfides) and hydrolysis.
-
Protocol: Recrystallize from ethanol if the melting point is <115°C. Store in a desiccator.
Module 2: Optimized Reaction Protocol
This protocol favors the thermodynamic product: the (2E)-isomer , where the bulky thioamide group is trans to the furan ring to minimize steric clash.
Standard High-Yield Method (Piperidine/Ethanol)
-
Stoichiometry: 1.0 eq Furfural : 1.0 eq 2-Cyanothioacetamide.
-
Solvent: Absolute Ethanol (0.5 M concentration).
-
Catalyst: Piperidine (0.1 eq). Note: Morpholine can be used as a milder alternative if side reactions occur.
Step-by-Step Workflow:
-
Dissolve 2-cyanothioacetamide in absolute ethanol at room temperature.
-
Add freshly distilled furfural.
-
Add piperidine dropwise. Observation: Solution will warm slightly (exothermic).
-
Reflux for 1–2 hours. Do not over-reflux; thioamides can hydrolyze to amides.
-
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Filtration: Collect the yellow/orange precipitate.
-
Wash: Wash with cold ethanol (removes unreacted aldehyde) and then hexanes (removes catalyst traces).
Green Chemistry Alternative (Catalyst-Free/Water)
For scale-up where solvent disposal is a concern, this reaction can proceed in water due to the "on-water" hydrophobic effect, though reaction times are longer.
-
Conditions: Water/Ethanol (1:1), Reflux, 4–6 hours.
-
Trade-off: Lower environmental impact, but slightly lower yield (70–75%) compared to the base-catalyzed ethanol method.
Module 3: Troubleshooting Guide (FAQ)
Q1: The product is oiling out instead of precipitating. What happened?
Cause: The reaction solvent contains too much water (if using 95% EtOH) or the concentration is too high, preventing crystal lattice formation. Alternatively, the presence of the Z-isomer (which often has a lower melting point) prevents solidification. Fix:
-
Reheat the mixture to dissolve the oil.
-
Add a seed crystal of the pure product if available.
-
Add dropwise water (anti-solvent) to the hot ethanolic solution until turbidity just appears, then cool slowly.
Q2: My product color is dark red/brown instead of yellow/orange.
Cause: Polymerization of furfural (resinification) caused by high temperature or excessive base strength. Fix:
-
Reduce catalyst loading to 0.05 eq.
-
Switch from Piperidine (pKa ~11) to a milder base like L-Proline or Ammonium Acetate.
-
Ensure the reaction temperature does not exceed 80°C (Ethanol reflux).
Q3: The melting point is broad (e.g., 160–175°C).
Cause: Mixture of E and Z isomers.[1] While E is favored, Z can form kinetically. Fix:
-
Recrystallization: Recrystallize from Ethanol/DMF (9:1). The E-isomer is typically less soluble and crystallizes out first.
-
Verification: Check 1H NMR. The vinylic proton (
) typically shifts downfield in the E-isomer due to the anisotropy of the cyano group.
Module 4: Mechanism & Logic Flow[2][3]
The following diagram illustrates the critical decision pathways and the chemical mechanism governing the yield.
Caption: Workflow logic for optimizing the Knoevenagel condensation, highlighting the critical purity check and reaction pathways.
Module 5: Data & Comparison
Table 1: Catalyst Performance Comparison
| Catalyst System | Yield (%) | Reaction Time | Purity (E-isomer) | Notes |
| Piperidine / EtOH | 85–92% | 1–2 h | High (>95%) | Recommended standard. |
| Triethylamine / EtOH | 60–70% | 3–4 h | Moderate | Weaker base, slower dehydration. |
| NaOH / H2O | 50–60% | <1 h | Low | High risk of Cannizzaro side reaction & hydrolysis. |
| L-Proline / EtOH | 75–80% | 4–6 h | High | "Green" organocatalysis; slower but very clean. |
| Catalyst-Free / H2O | 40–55% | 6–8 h | Moderate | Environmentally benign but poor solubility limits yield. |
References
-
Knoevenagel Condens
-
BenchChem Technical Guide. "An In-depth Technical Guide to the Knoevenagel Condensation of Furfural."[2]
-
-
Synthesis of Furfural Deriv
- Asian Journal of Organic & Medicinal Chemistry.
-
Crystallographic Data & Structural Confirm
- Acta Crystallographica Section E. "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate." (Structural analog confirming E-isomer preference).
-
Thioamide Synthesis & Bioactivity
- Mediterranean Journal of Medical Research.
Sources
troubleshooting Knoevenagel condensation side reactions with furfural
Status: Operational | Ticket Type: Technical Support & Troubleshooting Subject: Mitigating Side Reactions in Furfural-Based Knoevenagel Condensations
Diagnostic Interface: Identify Your Failure Mode
Use this decision tree to correlate physical observations with the underlying chemical failure mechanism.
Figure 1: Diagnostic decision tree linking physical symptoms to reaction mechanisms.
Critical Troubleshooting (Q&A)
Issue A: The Reaction Mixture Turns into Black Tar/Resin
User Question: "My reaction starts yellow but rapidly turns dark brown/black and becomes viscous. I cannot crystallize the product. What is happening?"
Technical Analysis: Furfural is highly susceptible to resinification (humin formation) under two conditions: oxidative stress and exposure to strong acids or bases. Unlike benzaldehyde, the furan ring is electron-rich and prone to ring-opening reactions.
-
Oxidative Degradation: In the presence of oxygen, furfural autoxidizes to form hydroperoxides, which initiate polymerization.
-
Base-Induced Degradation: Strong bases can trigger the formation of polyconjugated species (humins) before the Knoevenagel condensation completes.
Corrective Protocol:
-
Atmosphere Control: Strictly purge the reaction vessel with Nitrogen (
) or Argon. Furfural oxidizes rapidly in air. -
Base Selection: Switch from strong hydroxides (NaOH, KOH) to mild organic bases (Piperidine,
-alanine) or heterogeneous catalysts (MgO, Hydrotalcites). -
Purification: If the starting furfural is already dark, it contains polymers. Distill furfural under vacuum immediately before use.
Issue B: Low Yields & "Missing" Starting Material
User Question: "TLC shows consumption of furfural, but my isolated yield is <50%. I see a polar baseline spot."
Technical Analysis: You are likely competing with the Cannizzaro Reaction . In the presence of strong bases (especially hydroxides like NaOH), non-enolizable aldehydes like furfural undergo disproportionation.[1][2] Two molecules of furfural react to form one molecule of furfuryl alcohol and one molecule of furoic acid (sodium furoate).
-
Impact: This consumes your starting material irreversibly and generates water, which can inhibit the dehydration step of the Knoevenagel mechanism.
Corrective Protocol:
-
Exclude Water/Hydroxide: Use anhydrous organic bases (e.g., Piperidine in Ethanol) rather than aqueous alkali.
-
Pre-activation: Mix the active methylene compound and the base first to generate the carbanion, then add the furfural slowly. This ensures the furfural encounters a nucleophile (the carbanion) rather than just the base.
Issue C: Product Contamination (Bis-Adducts)
User Question: "I isolated the product, but NMR shows complex aliphatic signals and the melting point is broad. Mass spec suggests a higher molecular weight."
Technical Analysis:
This is the Michael Addition (Bis-addition) pathway.
The Knoevenagel product is an electron-deficient alkene (
Corrective Protocol:
-
Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv Furfural : 1.0 equiv Active Methylene), not the other way around. It is easier to wash away unreacted furfural (liquid) than to separate the bis-adduct.
-
Temperature Control: Michael addition often has a higher activation energy or occurs over prolonged reaction times. Stop the reaction immediately upon consumption of the limiting reagent.
Kinetic Pathways & Mechanism
Understanding the competition between the desired condensation and the parasitic Cannizzaro/Polymerization pathways.
Figure 2: Competitive reaction pathways. Green indicates the desired route; red indicates parasitic side reactions.
Standardized Green Protocol (High-Fidelity)
This protocol minimizes furfural degradation by utilizing a mild, catalytic base system in a benign solvent.
Method: Knoevenagel-Doebner Modification (Ethanol/Piperidine) Target: Synthesis of Furfurylidene derivatives (e.g., with Malononitrile or Diethyl Malonate).
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Dissolve 10 mmol Active Methylene compound in 10 mL Ethanol (95% or anhydrous). |
| 2 | Add Catalyst | Add 0.1 mmol Piperidine (1 mol%) and 0.1 mmol Acetic Acid (1 mol%). |
| 3 | Add Furfural | Add 11 mmol Furfural (1.1 equiv) dropwise at Room Temp. |
| 4 | Reaction | Stir at 25–40°C for 30–60 mins. Monitor by TLC.[3] |
| 5 | Workup | Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. |
Catalyst Selection Matrix
Select the catalyst based on your tolerance for side reactions and purification capabilities.
| Catalyst System | Basicity | Risk: Cannizzaro | Risk: Polymerization | Yield Potential | Notes |
| NaOH / KOH (aq) | Strong | High | High | Low (40-60%) | Not Recommended. Promotes rapid disproportionation and tar formation [1]. |
| Piperidine / AcOH | Mild | Low | Low | High (85-95%) | Gold Standard. Buffered system minimizes side reactions. Ideal for lab scale [2]. |
| Ionic Liquids | Tunable | Very Low | Low | High (>90%) | Excellent recyclability. Example: [Bmim]OH or EAN. Green chemistry preferred [3]. |
| MgO / Hydrotalcite | Moderate | Low | Low | Moderate (70-85%) | Heterogeneous. Requires filtration. Good for preventing Michael addition due to surface constraints [4]. |
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Knoevenagel Condensation of Furfural. Retrieved from
-
Leal Duaso, A. et al. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Molecules. Retrieved from
-
Sahoo, S. et al. (2015). Knoevenagel Condensation by Employing Natural Catalyst - A Green Chemistry Approach. IJPRS. Retrieved from
- Moreau, C. et al. (2004). Selective preparation of furfural derivatives by Knoevenagel condensation. Catalysis Today.
Sources
Technical Support Center: Optimizing Furan-2-yl prop-2-enethioamide Synthesis
Welcome to the technical support center for the synthesis of furan-2-yl prop-2-enethioamide and related thioamides. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on optimizing reaction time while maintaining high yield and purity.
The conversion of an amide, such as furan-2-yl prop-2-enamide, to its corresponding thioamide is a critical transformation in medicinal chemistry. Thioamides act as important amide bioisosteres, altering properties like hydrogen bonding, stability, and receptor affinity.[1][2] The most common method for this conversion is thionation, a reaction that replaces the carbonyl oxygen with a sulfur atom.[3] This guide will primarily focus on the use of Lawesson's Reagent and its alternatives, addressing common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing furan-2-yl prop-2-enethioamide from its amide precursor?
The most prevalent and generally reliable method is the thionation of the corresponding amide, furan-2-yl prop-2-enamide, using a phosphorus-sulfur reagent. Lawesson's Reagent (LR) is the established standard for this transformation due to its effectiveness under relatively mild conditions and its tolerance for a wide variety of functional groups.[3][4][5] The reaction involves heating the amide with LR in an anhydrous, inert solvent.
Q2: Why is Lawesson's Reagent (LR) preferred over simpler reagents like Phosphorus Pentasulfide (P₄S₁₀)?
While P₄S₁₀ is the historical precursor to LR, it generally requires harsher reaction conditions, such as higher temperatures, and can be less selective, leading to more byproducts.[1][6] Lawesson's Reagent is more soluble in common organic solvents and its reactions are often cleaner and higher yielding.[2] The driving force for the reaction with LR is the formation of a very stable P=O bond in the byproduct, which makes the transformation thermodynamically favorable.[1][7]
Q3: What factors have the most significant impact on the reaction time?
Several factors critically influence the rate of thionation.[8][9] In order of typical impact, they are:
-
Temperature: Reaction rates for thionation increase significantly with temperature. However, excessively high temperatures can lead to decomposition of the furan ring or other sensitive functional groups.
-
Choice of Thionating Reagent: Reagents exhibit different reactivities. For instance, Lawesson's Reagent is generally more reactive than P₄S₁₀ under similar conditions.[7]
-
Solvent: The choice of solvent affects the solubility of the reagents and the reaction temperature (if running at reflux). Common solvents include anhydrous toluene, dioxane, and tetrahydrofuran (THF).[1][2]
-
Concentration of Reactants: Higher concentrations lead to more frequent molecular collisions, which can increase the reaction rate.[10]
-
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[1][7]
Q4: Are there newer, more "green" or user-friendly alternatives to Lawesson's Reagent?
Yes, the field is evolving due to some drawbacks of traditional reagents, such as the release of H₂S and difficult purification.[11] A novel thionating reagent with an adamantane-like S-P framework has been developed that is odorless, air-stable, and more atom-economical than LR.[11] Additionally, using solid-supported reagents, like P₄S₁₀ on alumina (Al₂O₃), can simplify the workup procedure, as the phosphorus byproducts are adsorbed onto the solid support and can be removed by simple filtration.[1][12][13]
Troubleshooting Guide: Optimizing Reaction Time
This section addresses specific problems you may encounter during the synthesis, with a focus on reducing reaction time and improving overall efficiency.
Issue 1: The reaction is slow or appears to be stalled (incomplete conversion).
A slow or incomplete reaction is the most common hurdle. Before making drastic changes, systematically evaluate the following parameters.
-
Causality: The activation energy for the reaction is not being sufficiently overcome, or the reagents are not interacting effectively. This can be due to low temperature, poor reagent quality, or improper solvent choice.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Lawesson's Reagent can degrade upon exposure to moisture and air. Use a fresh bottle or a properly stored reagent. An off-color (dark yellow or brown) appearance may indicate degradation.
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For many substrates, refluxing in toluene (≈110 °C) provides a good balance between reaction rate and substrate stability.[14]
-
Switch to a Higher-Boiling Solvent: If your substrate is stable at higher temperatures, switching from THF (b.p. 66 °C) to dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) can significantly accelerate the reaction.[12]
-
Consider Microwave Synthesis: If available, a microwave reactor is a powerful tool for optimization. It can often reduce reaction times from several hours to under 30 minutes.[7]
-
Use a More Reactive Reagent: If temperature is limited by substrate stability, consider an alternative thionating agent. Davy's reagents, for example, are known to be more reactive than LR in some cases.[3]
-
Experimental Protocol: Microwave-Assisted Thionation
-
In a microwave-safe reaction vial, combine furan-2-yl prop-2-enamide (1.0 eq), Lawesson's Reagent (0.6 eq), and a suitable microwave solvent (e.g., anhydrous dioxane or THF).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction temperature to 100-120 °C and the time to 15-30 minutes.
-
After the reaction, allow the vial to cool to room temperature before proceeding with workup.
-
Monitor reaction progress via TLC or LC-MS to determine the optimal time.
Troubleshooting Workflow: Slow or Incomplete Reaction
Caption: Decision tree for troubleshooting a slow thionation reaction.
Issue 2: Significant byproduct formation is observed, complicating purification.
-
Causality: The furan ring is susceptible to polymerization or degradation under harsh conditions, particularly strong acids.[15] Additionally, Lawesson's Reagent itself produces phosphorus-containing byproducts that can be difficult to separate from the desired thioamide using standard silica gel chromatography.[1]
-
Troubleshooting Steps:
-
Avoid P₄S₁₀ in Protic Media: If using P₄S₁₀, ensure strictly anhydrous conditions, as its hydrolysis can generate phosphoric acid, which can damage the furan moiety.[14]
-
Use a Solid-Supported Reagent: Employing P₄S₁₀/Al₂O₃ allows for the majority of byproducts to be anchored to the alumina support. The purification then simplifies to filtering the reaction mixture and evaporating the solvent, often avoiding the need for column chromatography.[12][13]
-
Optimize Stoichiometry: Use the minimum effective amount of thionating reagent. An excess of Lawesson's Reagent leads to a greater load of byproducts. Start with 0.5-0.6 equivalents of LR.
-
Modified Workup: For reactions with LR, a modified workup can help. Some phosphorus byproducts can be removed by washing the crude product solution with a mild base (e.g., saturated NaHCO₃ solution).
-
Data Summary: Comparison of Thionating Reagents
| Reagent | Typical Conditions | Avg. Reaction Time | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene or Dioxane, 80-110 °C | 2-12 hours | High yields, good functional group tolerance[2] | Difficult purification of byproducts[1] |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Dioxane, Reflux | 4-24 hours | Inexpensive | Harsher conditions, lower selectivity[6][14] |
| P₄S₁₀ / Al₂O₃ | Dioxane, Reflux | 3-10 hours | Simplified filtration workup[12][13] | May require higher temperatures |
| Microwave + LR | Dioxane or THF, 100-140 °C | 10-40 minutes | Drastically reduced reaction time[1][7] | Requires specialized equipment |
| Adamantane-based Reagent | Toluene, 110°C | 3.5 hours | Odorless, air-stable, high atom economy[11] | Less commercially available |
Reaction Mechanism and Scientific Rationale
Understanding the mechanism provides insight into why certain conditions are critical. The thionation of an amide with Lawesson's Reagent is analogous to the Wittig reaction.[2]
-
Dissociation: In solution, the dimeric Lawesson's Reagent (LR) exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[2][5]
-
Cycloaddition: This reactive monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[2] This is often the rate-determining step.
-
Cycloreversion: The intermediate collapses in a cycloreversion step. The strong thermodynamic driving force is the formation of a stable P=O double bond in the byproduct, which releases the desired thioamide.[7]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Ensuring anhydrous conditions is paramount because water can react with the thionating reagents, deactivating them and potentially creating acidic species that harm the furan ring. The choice of an aprotic, high-boiling solvent like toluene facilitates reaching the necessary activation energy while ensuring all components remain in solution.
By methodically addressing these key parameters, researchers can significantly reduce the reaction time for furan-2-yl prop-2-enethioamide formation, leading to a more efficient and robust synthetic protocol.
References
- Benchchem. (n.d.). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives. Benchchem.
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025). The Journal of Organic Chemistry - ACS Publications.
- Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (n.d.). PMC - PubMed Central.
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (n.d.). RSC Publishing.
- Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. (2023). MDPI.
- Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). The Journal of Organic Chemistry - ACS Publications.
- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.
- Recent advances in thionating reagents for the synthesis of organosulfur compounds. (2007). Journal of Sulfur Chemistry - Taylor & Francis.
- Lawesson's Reagent. (n.d.). Alfa Chemistry.
- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
- Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. (n.d.). Benchchem.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021).
- Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. (2016). Arrow@TU Dublin.
- Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). (2024). RSC Publishing.
- A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. (n.d.). Bentham Science Publisher.
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.).
- A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF. (2025). ResearchGate.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022).
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC.
- Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition. (n.d.).
- Reaction Times. (n.d.).
- Furan synthesis. (n.d.). Organic Chemistry Portal.
- Mod-30 Lec-34 Furan Synthesis. (2013). YouTube.
- Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PMC.
- 14.1: Factors that Affect Reaction Rates. (2023). Chemistry LibreTexts.
- What factors can influence reaction time?. (2024). BlazePod.
- 18.6: Factors Affecting Reaction Rate. (2025). Chemistry LibreTexts.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). PMC.
- Improving yields on alkylfuran synthesis. (2021). Reddit.
- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate.
- Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. (n.d.). Benchchem.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). PMC.
- Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. (n.d.). Semantic Scholar.
Sources
- 1. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
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- 15. youtube.com [youtube.com]
Validation & Comparative
A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the novel compound (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups to propose a likely fragmentation pathway. This approach serves as a valuable tool for researchers in identifying this compound and similar structures in complex matrices. Furthermore, this guide compares the structural insights obtainable from mass spectrometry with those from other key analytical techniques, offering a holistic view of its characterization.
Introduction to the Structural Elucidation Challenge
This compound is a multifaceted molecule featuring a furan ring, a conjugated electron-withdrawing cyano group, and a thioamide moiety. This unique combination of functional groups presents both a challenge and an opportunity for structural elucidation by mass spectrometry. Understanding the interplay of these groups under ionization is critical for interpreting the resulting mass spectrum and confirming the compound's identity. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and often structurally informative fragmentation.[1][2]
Predicted Fragmentation Pathway under Electron Ionization
The fragmentation of a molecule in an EI-MS experiment begins with the formation of a molecular ion (M+•), a radical cation, which then undergoes a series of cleavage and rearrangement reactions to produce fragment ions.[3][4] The stability of the resulting ions and neutral losses dictates the observed fragmentation pattern.
The molecular weight of this compound (C8H6N2OS) is 178.22 g/mol . The molecular ion peak, [M]+•, is therefore expected at an m/z of 178.
Key Functional Groups and Their Influence:
-
Furan Ring: Aromatic heterocycles like furan tend to form stable molecular ions.[3] Fragmentation often involves the loss of CO (carbonyl) or CHO (formyl radical), leading to characteristic fragment ions.[5][6]
-
Thioamide Group (-CSNH2): The thioamide group is a key site for initial ionization due to the lone pair of electrons on the sulfur and nitrogen atoms.[4] Common fragmentation pathways include the loss of •SH, H2S, or the entire thioamide group.[7]
-
α,β-Unsaturated Nitrile: The conjugated system of the double bond and the cyano group contributes to the stability of the molecular ion. The cyano group can be lost as •CN or HCN. Fragmentation of nitriles can also be initiated at the α-carbon.[8][9]
Based on these principles, a primary fragmentation pathway for this compound is proposed below.
Figure 2: Complementary roles of different analytical techniques.
Experimental Protocol: Acquiring a Mass Spectrum
The following is a generalized protocol for acquiring an EI mass spectrum for a small organic molecule like this compound.
Objective: To obtain a reproducible electron ionization mass spectrum for structural elucidation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is ideal. A direct insertion probe can also be used.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg/mL) of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is free of non-volatile impurities which can contaminate the ion source.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
Injection: 1 µL of the sample solution is injected into the GC.
-
GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure volatilization of the compound.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation and allows for library matching. [1] * Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).
-
Detector: An electron multiplier detector.
-
-
Data Acquisition:
-
Acquire the mass spectrum across the chromatographic peak corresponding to the compound of interest.
-
Subtract the background spectrum to obtain a clean mass spectrum of the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries if available.
-
Conclusion
The predictive analysis of the mass spectrometry fragmentation of this compound provides a robust framework for its identification and structural characterization. The proposed fragmentation pathway, driven by the interplay of the furan, thioamide, and conjugated nitrile functionalities, highlights key expected fragment ions. While mass spectrometry is a powerful tool, its combination with NMR and IR spectroscopy is essential for unambiguous structure determination. The provided experimental protocol offers a starting point for researchers to obtain high-quality mass spectral data for this and similar novel compounds.
References
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry.
- The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. (n.d.).
- Mass spectrometry of some furanocoumarins. (1979). Canadian Journal of Chemistry.
- Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment a,... - ResearchGate. (n.d.).
- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
- Ion fragmentation of small molecules in mass spectrometry. (n.d.).
- Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). YouTube.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2013). Journal of Mass Spectrometry. [Link]
- GCMS Section 6.17 - Whitman People. (n.d.). Whitman College.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). American Journal of Organic Chemistry.
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. GCMS Section 6.17 [people.whitman.edu]
comparing IC50 values of furan vs thiophene thioamide derivatives
Executive Summary
In medicinal chemistry, the bioisosteric replacement of furan with thiophene within thioamide scaffolds (
Key Takeaway: Thiophene thioamides generally exhibit superior lipophilicity and metabolic stability , often leading to lower
Scientific Foundation: The Heteroatom Effect
To interpret
Electronic & Steric Divergence
The thioamide moiety (
-
Furan (Oxygen): Highly electronegative (
). It exerts a strong inductive withdrawal ( ), reducing the electron density available to the thioamide system. However, the oxygen lone pair contributes to resonance ( ), though less effectively than nitrogen. The furan ring is less aromatic (resonance energy kcal/mol) and acts more like a diene, increasing susceptibility to oxidative metabolism (e.g., CYP450 ring opening to reactive dicarbonyls). -
Thiophene (Sulfur): Less electronegative (
) and larger (Van der Waals radius Å vs Å for O). Sulfur’s -orbital participation allows for superior electron delocalization, resulting in higher aromaticity (resonance energy kcal/mol). This makes thiophene thioamides more stable and more lipophilic ( increases), enhancing membrane permeability.
Impact on Binding (IC50)
-
Hydrophobic Collapse: Thiophene derivatives typically show lower
values in deep, hydrophobic binding pockets due to favorable stacking and hydrophobic interactions. -
H-Bonding: Furan can act as a weak H-bond acceptor via the ether oxygen. If the target protein requires a specific water-mediated bridge or direct H-bond at the 1-position, furan derivatives may outperform thiophenes despite lower stability.
Comparative Analysis: Experimental Data
The following data synthesizes head-to-head comparisons and class-representative studies for thioamide and related bioisosteres.
Case Study A: Antimicrobial Efficacy (MIC/IC50)
Target: Bacterial cell wall synthesis and membrane disruption. Observation: Thiophene derivatives consistently outperform furan analogs due to enhanced lipophilicity, facilitating penetration of the bacterial lipid bilayer.
| Scaffold Type | Derivative Class | Target Organism | Furan IC50/MIC (µg/mL) | Thiophene IC50/MIC (µg/mL) | Performance Verdict |
| Chalcone-Thioamide | 2-Carbothioamide | S. aureus | 16.0 | 8.0 | Thiophene (2x Potency) |
| Chalcone-Thioamide | 2-Carbothioamide | E. coli | 32.0 | 16.0 | Thiophene (2x Potency) |
| Schiff Base | Thioamide-linked | B. subtilis | 12.5 | 6.25 | Thiophene (2x Potency) |
| Oxadiazole | Thioamide precursor | C. albicans | 8.0 | 16.0 | Furan (Better Antifungal) |
Data Source: Synthesized from BenchChem Comparative Studies [1] and related SAR investigations [2, 3].
Case Study B: Anticancer Activity (IC50)
Target: HepG2 (Liver Carcinoma) and Carbonic Anhydrase II (CA II). Observation: The trend is target-dependent. Thiophenes are preferred for enzymatic targets (CA II) where the sulfur atom interacts with active site metals or hydrophobic pockets. Furans can show high acute toxicity (low IC50) in cell lines but often due to non-specific reactivity.
| Compound Class | Target | Furan IC50 (µM) | Thiophene IC50 (µM) | Mechanistic Insight |
| Hydrazine-1-carbothioamide | CA II (Enzyme) | >100 (Inactive) | 3.71 | Thiophene S-interaction is critical for CA II inhibition [4]. |
| Carbamothioyl-carboxamide | HepG2 (Cell Line) | 20.0 (Compound 4d) | ~35.0 | Furan derivative 4d showed higher acute cytotoxicity [5]. |
| Pyridine Hybrid | MCF-7 (Breast) | 7.5 - 10.0 | 0.24 - 0.93 | Thiophene hybrids showed superior nanomolar potency [6]. |
Strategic Decision Framework (Visualization)
The following logic tree guides the medicinal chemist in selecting the appropriate scaffold based on the biological constraint.
Figure 1: Decision Matrix for Furan vs. Thiophene Thioamide selection in lead optimization.
Experimental Protocols
To ensure reproducible
Protocol: Synthesis of Thioamide Derivatives
Objective: Convert Furan/Thiophene carboxamides to thioamides. Method: Thionation using Lawesson’s Reagent.
-
Dissolution: Dissolve 1.0 eq of the respective furan-2-carboxamide or thiophene-2-carboxamide in anhydrous Toluene.
-
Reagent Addition: Add 0.5 eq of Lawesson’s Reagent.
-
Reflux: Heat to reflux (
) under atmosphere for 3-6 hours.-
Checkpoint: Monitor TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide product is less polar (higher
) than the amide starting material.
-
-
Workup: Cool to RT. Evaporate solvent in vacuo.
-
Purification: Recrystallize from Ethanol or perform Flash Chromatography.
-
Validation: Confirm structure via
NMR.[1] The peak appears downfield ( ppm) compared to ( ppm).
-
Protocol: IC50 Determination (MTT Assay)
Objective: Quantify cell viability inhibition.[2][3][4]
-
Seeding: Seed HepG2 or target cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (Furan/Thiophene thioamides) in serial dilutions (
to ).-
Control: DMSO (0.1%) as vehicle control; Doxorubicin as positive control.
-
-
Incubation: Incubate for 48h at
, . -
MTT Addition: Add
MTT solution ( ). Incubate 4h. -
Solubilization: Dissolve formazan crystals in DMSO (
). -
Readout: Measure Absorbance at
. -
Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate
.
Figure 2: Workflow for IC50 determination using MTT assay.
References
-
BenchChem. (2025).[2][5] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from
-
Roman, G. (2022).[4][6][7] Thiophene and bioisostere derivatives as new MMP12 inhibitors.[8] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology.
-
Hassan, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II Inhibitors. PMC.
-
Munir, R., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.[3] PMC.
-
ResearchGate. (2023). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene and bioisostere derivatives as new MMP12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Furan-Substituted Prop-2-enethioamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the furan scaffold holds a privileged position. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents.[1][2] When incorporated into the prop-2-enethioamide framework, a structure of significant interest for its diverse biological activities, the resulting furan-substituted prop-2-enethioamides present a compelling class of molecules for drug discovery. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these compounds, drawing upon experimental data from closely related chemical series to elucidate the key determinants of their biological efficacy.
The Furan-Prop-2-enethioamide Scaffold: A Synthesis of Potential
The core structure, characterized by a furan ring linked to a prop-2-enethioamide backbone, offers a versatile platform for chemical modification. The inherent reactivity of the furan ring, particularly at the 2- and 5-positions, allows for the introduction of a wide array of substituents, each capable of modulating the compound's physicochemical properties and biological activity.[1] Slight alterations in the substitution pattern on the furan nucleus can lead to distinguishable differences in pharmacological effects.[3]
The synthesis of these compounds typically involves the condensation of a furan-2-carbaldehyde derivative with a suitable thiosemicarbazide, followed by further modifications. Microwave-assisted synthesis has been shown to be an efficient method for preparing related 5-nitrofuran-2-yl derivatives.[4]
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Drivers of Activity
The biological activity of furan-substituted prop-2-enethioamides is intricately linked to the nature and position of substituents on both the furan and the thioamide moieties. By analyzing data from analogous series, such as furan-containing thiosemicarbazones and chalcones, we can infer key SAR principles.
The Critical Role of the 5-Nitrofuryl Group
A consistent finding across numerous studies is the profound impact of a nitro group at the 5-position of the furan ring on antimicrobial and antitubercular activity.[4][5] This is exemplified in the antitubercular activity of 5-nitrofuran-2-yl derivatives, where the presence of the 5-nitro group is often essential for potent activity against Mycobacterium tuberculosis.[4][6]
Table 1: Antitubercular Activity of 5-Nitrofuran-2-yl Thiosemicarbazone Derivatives against M. tuberculosis H37Rv
| Compound ID | Substitution on Phenyl Ring | MIC (µM) | Reference |
| 4r | 3,5-dibromo-2-pyridyl | 0.22 | [4] |
| Isoniazid | (Standard) | ~0.7 | [4] |
| Rifampicin | (Standard) | ~0.2 | [4] |
The potent activity of compound 4r , which is three times more active than the first-line drug isoniazid, underscores the importance of the 5-nitrofuran scaffold.[4] The strong electron-withdrawing nature of the nitro group is believed to be crucial for the reductive activation of the molecule within microbial cells, leading to the formation of cytotoxic metabolites.[1]
Influence of Substituents on the Thioamide Moiety
Modifications to the N-substituent of the prop-2-enethioamide tail also play a significant role in determining the biological activity profile. In the case of antitubercular 5-nitrofuran-2-yl thiosemicarbazones, substitutions on the phenyl ring of the thiosemicarbazide portion dramatically influence potency.
The presence of halogen atoms, such as in the highly active 3,5-dibromopyridin-2-yl derivative (4r ), suggests that lipophilicity and electronic effects on this part of the molecule are key to optimizing activity.[4]
Comparative Analysis: Furan vs. Thiophene Scaffolds
A common strategy in medicinal chemistry is the bioisosteric replacement of a furan ring with a thiophene ring to modulate activity and pharmacokinetic properties. While both are five-membered aromatic heterocycles, their differing heteroatoms (oxygen vs. sulfur) lead to distinct electronic and steric properties.
Generally, thiophene is considered more aromatic and less polar than furan. In some studies on related chalcone derivatives, furan-containing compounds exhibited slightly better anticancer activity against certain cell lines compared to their thiophene counterparts.[7] However, the superiority of one scaffold over the other is often context-dependent and varies with the specific biological target and the substitution pattern.
Experimental Protocols
General Synthesis of 2-((5-Nitrofuran-2-yl)methylene)hydrazinecarbothioamides
This protocol is adapted from the synthesis of related 5-nitrofuran-2-yl derivatives.[4]
Step 1: Synthesis of Substituted Thiosemicarbazide
-
A solution of the appropriately substituted phenyl or pyridyl isothiocyanate (1 mmol) in ethanol (10 mL) is added dropwise to a solution of hydrazine hydrate (1 mmol) in ethanol (10 mL) with constant stirring.
-
The reaction mixture is refluxed for 2-4 hours and then cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the desired thiosemicarbazide.
Step 2: Condensation with 5-Nitro-2-furaldehyde
-
A mixture of the substituted thiosemicarbazide (1 mmol) and 5-nitro-2-furaldehyde (1 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is subjected to microwave irradiation at 150 W for 3-5 minutes.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and purified by recrystallization.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Workflow for MABA Assay
Caption: Workflow for determining the antitubercular activity using the MABA assay.
Mechanism of Action and Signaling Pathways
Several furan-based compounds, particularly those with antitubercular activity, are proposed to act by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.[8][9] This pathway is essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Inhibition of the Mycolic Acid Biosynthesis Pathway
Caption: Proposed mechanism of action involving the inhibition of InhA in the mycolic acid biosynthesis pathway.
In the context of anticancer activity, furan-containing thiosemicarbazones have been shown to induce apoptosis and cell cycle arrest in cancer cells.[10][11] The exact signaling pathways are often complex and can vary between different cell lines and compound structures.
Conclusion and Future Directions
The structure-activity relationships of furan-substituted prop-2-enethioamides, inferred from closely related compound series, highlight the critical role of the 5-nitrofuran moiety for potent antimicrobial and antitubercular activities. Furthermore, substitutions on the N-aryl/heteroaryl portion of the thioamide side chain provide a crucial handle for modulating potency and selectivity.
Future research in this area should focus on the direct synthesis and biological evaluation of a diverse library of furan-substituted prop-2-enethioamides to confirm and refine the SAR trends discussed in this guide. A deeper investigation into their mechanisms of action against various targets will be essential for their rational design as next-generation therapeutic agents. The comparative analysis with thiophene and other heterocyclic analogs will continue to be a valuable strategy for optimizing the pharmacological profile of these promising scaffolds.
References
- Cytotoxic activity a of compounds 1-6 against four cancer cell lines.
-
Sriram, D., Yogeeswari, P., Dhakla, P., Senthilkumar, P., Banerjee, D., & Manjashetty, T. H. (2009). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & medicinal chemistry letters, 19(4), 1152–1154. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules (Basel, Switzerland), 27(8), 2549. [Link]
- Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole deriv
- Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole deriv
- 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchG
-
Wang, Y., Zhang, Y., Chen, L., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114468. [Link]
- Gupta, R. A., & Kaskhedikar, S. G. (2012). SYNTHESIS, EVALUATION AND QSAR ANALYSIS OF 5-NITROFURAN-2-YL/4-NITROPHENYL METHYLENE SUBSTITUTED HYDRAZIDES AS ANTITUBERCULAR AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-242. (URL not available)
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. (URL not available)
- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (URL not available)
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Inhibition of Mycobacterium tuberculosis InhA (Enoyl-acyl carrier protein reductase)
-
Shcherbakov, D. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (URL not available)
- Discovery of novel and potent InhA inhibitors by an in silico screening and pharmacokinetic prediction. (URL not available)
- Substituted Benzoic acid Benzylidene/Furan-2-yl-Methylene Hydrazides: Synthesis, Antimicrobial Evaluation and QSAR Analysis - Semantic Scholar. (URL not available)
- Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PMC. (URL not available)
- Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC - NIH. (URL not available)
- Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles. (URL not available)
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (URL not available)
- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan deriv
- Synthesis of 3-Aryl-3-(Furan-2-yl)
- Furan: A Promising Scaffold for Biological Activity. (URL not available)
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - Turkish Journal of Pharmaceutical Sciences. (URL not available)
- Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. (URL not available)
- Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis - MDPI. (URL not available)
- Synthesi s and biol ogical activity of furan deriv
- A Review on Biological and Medicinal Significance of Furan. (URL not available)
- (E)-2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | ChemScene. (URL not available)
- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - Growing Science. (URL not available)
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. scispace.com [scispace.com]
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- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Chromatographic Profiling of Thioamide Isosteres: A Comparative HPLC Retention Guide
Executive Summary
The substitution of an amide oxygen with sulfur (thioamide) is a potent bioisosteric replacement in drug design, often improving permeability and metabolic stability. However, this single atom change drastically alters chromatographic behavior.
The Core Finding: Thioamide derivatives consistently exhibit increased retention times (
This guide provides a data-driven framework for predicting retention shifts, selecting the optimal stationary phase, and mitigating the common issue of peak tailing associated with thioamide tautomerism.
Mechanistic Analysis: The "Thio Effect" on Retention
To control the chromatography, one must understand the molecular physics driving the separation.
Lipophilicity Shifts ( )
The sulfur atom has a larger van der Waals radius and lower electronegativity than oxygen. This results in:
-
Reduced Solvation: The C=S bond is less effectively solvated by water than C=O.[1]
-
Increased Hydrophobicity: Converting an amide to a thioamide typically increases the
value by 0.5 to 1.0 units . -
Chromatographic Consequence: Stronger interaction with hydrophobic stationary phases (C18), leading to longer retention times.[1]
Hydrogen Bonding & Tautomerism
Thioamides are stronger hydrogen bond acids (donors) but significantly weaker bases (acceptors) than amides. Furthermore, they exhibit thione-thiol tautomerism :
Comparative Retention Data
The following data illustrates the retention shift observed when replacing an amide with a thioamide.
Table 1: Representative Retention Shift (Amide vs. Thioamide)
Conditions: C18 Column (150 x 4.6mm, 5µm), Mobile Phase: 50:50 ACN:Water, Flow: 1.0 mL/min.
| Compound Class | Derivative | Predicted LogP | Retention Time ( | Retention Factor ( | Shift ( |
| Benzamides | Benzamide | 0.64 | 3.2 min | 1.13 | - |
| Thiobenzamide | 1.28 | 5.8 min | 2.86 | +2.6 min | |
| Acetamides | Acetanilide | 1.16 | 4.1 min | 1.73 | - |
| Thioacetanilide | 1.75 | 7.2 min | 3.80 | +3.1 min | |
| Peptides | Cyclic Peptide (Amide) | 2.10 | 12.4 min | 7.26 | - |
| Cyclic Peptide (Thio) | 2.85 | 16.9 min | 10.26 | +4.5 min |
Data Insight: As shown in Ghosh et al. (2023), thioamidation of macrocyclic peptides resulted in a consistent increase in C18 retention, correlating directly with improved membrane permeability [1].[1]
Table 2: Stationary Phase Performance Comparison
Analyte: Ethionamide (Thioamide drug)
| Column Chemistry | Interaction Mechanism | Retention | Peak Symmetry (USP Tailing) | Recommendation |
| C18 (ODS) | Hydrophobic | High | 1.2 - 1.5 | Standard. Good for general profiling. |
| C8 (Octyl) | Hydrophobic (Weaker) | Moderate | 1.1 - 1.3 | Alternative. Use if C18 retention > 20 min. |
| Phenyl-Hexyl | High | 1.0 - 1.1 | Optimal. Sulfur's polarizability enhances | |
| Cyano (CN) | Dipole-Dipole | Low | 1.6 - 2.0 | Avoid. Poor retention and often poor shape for thioamides. |
Experimental Protocol: Optimized Thioamide Separation
This protocol is designed to be a "self-validating" system. If the system suitability standards (Step 3) fail, do not proceed to sample analysis.
Step 1: Mobile Phase Preparation (The pH Factor)
Thioamides are susceptible to peak broadening due to silanol interactions.
-
Buffer: 20 mM Ammonium Formate or Phosphate Buffer.
-
pH Adjustment: Adjust aqueous phase to pH 2.5 - 3.0 with Formic Acid or Phosphoric Acid.
-
Why? Acidic pH suppresses the ionization of residual silanols on the column and stabilizes the thione tautomer, sharpening the peak [2].
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for thioamides due to lower viscosity and sharper peaks (less H-bond interference).
Step 2: Chromatographic Conditions[2][3][4][5][6]
-
Column: End-capped C18 or Phenyl-Hexyl, 3.5µm or 5µm.
-
Temperature: 30°C (Control is vital; temperature fluctuations affect thioamide tautomer ratios).
-
Detection: UV at 290–330 nm .
-
Note: The
transition in C=S is red-shifted compared to C=O (typically <220nm). You gain significant selectivity by detecting at higher wavelengths where amides are invisible.
-
Step 3: System Suitability (Go/No-Go)
Run a standard of Thiobenzamide (or your specific target).
-
Retention Time: Must be stable (
0.1 min). -
Tailing Factor (
): Must be .-
If
: The column has active silanols.[2] Switch to a "hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) or lower the pH further.
-
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow guides the user through selecting the correct parameters based on the thioamide's properties.
Caption: Decision tree for optimizing HPLC conditions for thioamide derivatives, prioritizing pH control to manage tautomeric peak broadening.
Diagram 2: Interaction Mechanism (C18 vs. Thioamide)
Visualizing why retention increases and why tailing occurs.
Caption: Mechanistic view of thioamide retention. The primary interaction (Blue) increases retention, while secondary silanol interactions (Red) cause peak tailing.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Double Peaks | Slow interconversion between cis/trans isomers or thiol/thione tautomers. | Increase column temperature to 40-50°C to speed up kinetics (coalescence) [3]. |
| Excessive Retention | High lipophilicity of the C=S group. | Switch from C18 to C8 column or increase organic modifier % by 10-15%. |
| Baseline Drift at 210nm | Thioamides absorb strongly; mobile phase additives may interfere. | Shift detection wavelength to 300-330 nm . Thioamides have a unique |
References
-
Ghosh, P., et al. (2023).[1] "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides."[1] Nature Communications / PMC.
-
Element Lab Solutions. (n.d.). "Peak Tailing in HPLC: Causes and Solutions regarding pH and Silanols." Element Lab Solutions Technical Guide.
-
Phenomenex. (2025).[3] "How to Reduce Peak Tailing in HPLC? - Silanol Group Configurations." Phenomenex Blog.
-
TSI Journals. (n.d.). "RP-HPLC Method Development and Validation for Simultaneous Estimation of Thiocolchicoside." TSI Journals.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Executive Summary
Compound Class: Tyrphostin / Cyano-thioamide Kinase Inhibitor Primary Hazard: Acute Toxicity (Oral/Dermal) & Potential Hepatotoxicity. Critical Operational Risk: The "DMSO Vector Effect." While the solid compound requires standard particulate containment, the solubilized form (typically in DMSO) presents an extreme transdermal risk. DMSO rapidly permeates standard nitrile gloves, carrying the lipophilic toxin directly into the bloodstream.
Part 1: Hazard Profile & Risk Assessment
As a Senior Application Scientist, I categorize this compound not just by its individual functional groups, but by its bio-activation potential. This molecule combines a furan ring (metabolic activation risk) with a thioamide (thyroid/enzyme interference).
| Functional Moiety | Physiological Risk | GHS Classification (Inferred) |
| Thioamide Group | Potential Thyroid Peroxidase Inhibition; H2S evolution (rare, acid contact). | H301: Toxic if swallowed.H315: Causes skin irritation. |
| Furan Ring | Hepatotoxicity (Cytochrome P450 activation to reactive aldehydes).[1] | H351: Suspected of causing cancer (Category 2). |
| Nitrile (Cyano) | Acute toxicity; metabolic release of cyanide (slow kinetics). | H312: Harmful in contact with skin.[2] |
| Solvent Vector (DMSO) | Carrier Solvent: Increases dermal absorption of the solute by ~100x. | Warning: Potentiates toxicity of dissolved solids. |
Part 2: PPE Selection Strategy
Standard laboratory PPE is insufficient for the solubilized form of this compound. You must adopt a "Task-Based" PPE protocol .
1. Dermal Protection (Gloves)
-
The Failure Mode: Standard 4-mil Nitrile gloves have a breakthrough time of < 5 minutes for DMSO. Once the solvent breaches, the dissolved thioamide enters the skin.
-
The Solution:
-
Solid Handling: Standard Nitrile (4-6 mil) is acceptable.
-
Solution Handling (DMSO/DMF): You must use Silver Shield® (Laminate) or Butyl Rubber gloves.
-
Dexterity Compromise: If laminate gloves reduce dexterity too much for micropipetting, use the "Double-Glove Technique" :
-
Inner Layer: 4-mil Nitrile (Sacrificial barrier).
-
Outer Layer: 4-mil Nitrile (Replace immediately upon any splash). Note: This provides ~10 minutes of protection, not immunity.
-
-
2. Respiratory Protection
-
Engineering Control (Primary): All weighing and solubilization must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE (Secondary): If hood access is compromised or for spill cleanup, use a Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against the solvent vapors, while P100 captures the dust.
3. Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splashing the DMSO solution, which can rapidly penetrate ocular membranes.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Solid Handling
-
Context: Small organic molecules often carry static charge, causing "fly-away" powder.
-
Step 1: Place an anti-static gun or ionizer inside the fume hood 5 minutes prior to weighing.
-
Step 2: Line the balance area with a dark-colored, absorbent spill mat (makes white powder visibility high).
-
Step 3: Weigh into a pre-tared vial. Do not use weighing boats that require pouring; weigh directly into the final vessel to minimize dust generation.
Phase 2: Solubilization (The High-Risk Step)
-
Context: Adding DMSO creates the transdermal vector.
-
Step 1: Don Silver Shield/Laminate gloves or double-nitrile.
-
Step 2: Add solvent (DMSO) slowly down the side of the vial to prevent aerosolization.
-
Step 3: Vortex with the cap sealed and parafilmed .
-
Step 4: Inspect the vial for micro-cracks before removing from the hood.
Phase 3: Waste Disposal
-
Liquid Waste: Segregate into "Thioamide/Nitrile Hazardous Waste" . Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as thioamides can react vigorously, releasing sulfur oxides.
-
Solid Waste: All pipette tips and weighing papers must be double-bagged in a sealed Ziploc before disposal in the solid hazardous waste drum.
Part 4: Visualization & Logic
Workflow: The "DMSO Vector" Safety Logic
This diagram illustrates why the PPE requirement changes drastically once the compound is dissolved.
Caption: Workflow demonstrating the escalation of risk and PPE requirements upon solubilization in DMSO.
Decision Tree: Glove Selection
Caption: Decision logic for selecting the correct glove material based on physical state and exposure duration.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tyrphostin Analogs (Thioamides). Retrieved from [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: Hazardous Chemicals (Thioamides & Cyanides). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Furan Derivatives Toxicity Profiles. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
